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  • Product: 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine
  • CAS: 1547112-69-5

Core Science & Biosynthesis

Foundational

The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry of 7-Substituted Triazolopyridines

Abstract The[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its unique electro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its unique electronic properties, synthetic tractability, and ability to engage in key interactions within biological macromolecules have propelled its derivatives into clinical development for a range of diseases. This in-depth technical guide provides a comprehensive overview of the medicinal chemistry applications of 7-substituted triazolopyridine derivatives, with a focus on their role in oncology, inflammatory disorders, and neurological conditions. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the causal science behind the experimental designs that have led to the discovery of potent and selective modulators of challenging drug targets.

Introduction: The Triazolopyridine Core - A Scaffold of Opportunity

The triazolopyridine fused heterocyclic system has garnered significant interest in drug discovery due to its bioisosteric relationship with purines, enabling it to interact with a wide array of ATP-binding sites in enzymes, particularly kinases.[2][4] The strategic placement of substituents around this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 7-position, in particular, has proven to be a critical handle for derivatization, often projecting into solvent-exposed regions or key sub-pockets of target proteins, thereby offering a powerful vector for optimizing molecular interactions.

This guide will explore the chemical space of 7-substituted triazolopyridines, highlighting key developmental milestones and providing insights into the synthetic strategies and biological evaluation funnels employed in their journey from hit to lead and, in some cases, to clinical candidates.

Kinase Inhibition: A Dominant Paradigm

The kinome represents a rich landscape for therapeutic intervention, and 7-substituted triazolopyridines have been extensively explored as kinase inhibitors. Their ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, coupled with the diverse chemistry accessible at the 7-position, has led to the development of highly selective and potent inhibitors.

Janus Kinase (JAK) Inhibition: Targeting Inflammatory Pathways

The JAK-STAT signaling pathway is a cornerstone of cytokine-mediated immune responses, and its dysregulation is implicated in numerous autoimmune and inflammatory diseases.[5] The development of selective JAK inhibitors has been a major focus of research, with the triazolopyridine scaffold playing a pivotal role.

A prime example of a successful 7-substituted triazolopyridine is Filgotinib (GLPG0634) , a selective JAK1 inhibitor that has undergone extensive clinical development for rheumatoid arthritis and Crohn's disease.[5][6][7][8]

Key Learning: The development of Filgotinib showcases a classical medicinal chemistry strategy. Initial screening identified a triazolopyridine hit. Subsequent optimization focused on enhancing selectivity for JAK1 over other JAK isoforms (JAK2, JAK3, TYK2) to mitigate potential side effects, such as anemia, which can be associated with JAK2 inhibition.[5] The 7-substituent was crucial in achieving this selectivity profile.

Structure-Activity Relationship (SAR) for JAK1 Inhibition:

The general SAR for this class of compounds highlights the importance of a small, polar group at the 7-position to interact with the back pocket of the ATP-binding site.

SAR_JAK1

Table 1: In Vitro Activity of Filgotinib (GLPG0634)

TargetIC50 (nM)Reference
JAK110[9]
JAK228[9]
JAK3810[9]
TYK2116[9]
p38 MAP Kinase Inhibition: Modulating Inflammatory Responses

The p38 mitogen-activated protein (MAP) kinase is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive target for anti-inflammatory therapies.[10] Triazolopyridine derivatives have been investigated as potent p38 MAPK inhibitors.[11][12]

The SAR for these inhibitors often involves a 4-pyridinyl group at one position of the core, mimicking the binding mode of earlier pyridinylimidazole inhibitors. The 7-substituent is then optimized to occupy a hydrophobic pocket.[10]

Experimental Protocol: In Vivo Efficacy in a Mouse Model of Arthritis

A common model to assess the in vivo efficacy of p38 MAPK inhibitors is the collagen-induced arthritis (CIA) model in mice.

  • Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.

  • Treatment: Upon the onset of arthritis, mice are orally administered the test compound (e.g., a 7-substituted triazolopyridine) or vehicle daily.

  • Assessment: Disease progression is monitored by measuring paw swelling and clinical scores. At the end of the study, joint tissues can be collected for histological analysis.

  • Rationale: This model recapitulates several key features of human rheumatoid arthritis, including inflammation, cartilage destruction, and bone erosion, providing a robust system to evaluate the therapeutic potential of anti-inflammatory agents.

Phosphoinositide 3-Kinase (PI3K) Inhibition: Targeting Cancer and Inflammation

The PI3K signaling pathway is frequently dysregulated in cancer and inflammatory diseases.[13][14] The triazolopyridine scaffold has been successfully employed to develop inhibitors of various PI3K isoforms. For instance, a series of 7-substituted triazolopyridines culminated in the identification of CZC24758 , a potent and orally bioavailable inhibitor of PI3Kγ with efficacy in a mouse model of collagen-induced arthritis.[15]

Table 2: In Vivo Efficacy of a 7-Substituted Triazolopyridine PI3Kγ Inhibitor

CompoundDose (mg/kg, p.o.)Disease ModelEfficacyReference
CZC2475830Mouse Collagen-Induced ArthritisSignificant reduction in clinical score[15]
c-Met Kinase Inhibition: A Strategy Against Cancer

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis.[16][17] Several triazolopyridine and related triazolopyridazine derivatives have been developed as potent c-Met inhibitors.[16][18]

The design strategy often involves a hinge-binding moiety and a substituent at the 7-position that extends into the solvent-exposed region, allowing for the introduction of groups to improve solubility and pharmacokinetic properties.

Table 3: In Vitro Activity of a Representative Triazolopyridazine c-Met Inhibitor

Compoundc-Met IC50 (µM)A549 Cell IC50 (µM)MCF-7 Cell IC50 (µM)Reference
12e 0.0901.061.23[16]

Beyond Kinases: Expanding the Therapeutic Landscape

The versatility of the 7-substituted triazolopyridine scaffold extends beyond kinase inhibition, with derivatives showing promise against a range of other important drug targets.

Myeloperoxidase (MPO) Inhibition: Combating Oxidative Stress

Myeloperoxidase is an enzyme implicated in chronic inflammatory diseases through the production of reactive oxygen species.[3] Structure-based drug design has led to the discovery of 7-benzyl triazolopyridines as potent and selective MPO inhibitors.[3]

SAR Insights for MPO Inhibition:

The SAR studies revealed that ortho-substitution on the benzyl ring at the 7-position was crucial for improving potency and mitigating off-target effects.

SAR_MPO

Anticancer Applications: Targeting DNA Repair and Epigenetics

In the realm of oncology, 7-substituted triazolopyridines have shown activity against novel and challenging targets.

  • Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition: TDP2 is involved in the repair of DNA damage caused by topoisomerase II poisons, and its inhibition can sensitize cancer cells to chemotherapy. A bioisosteric triazolopyridine scaffold has yielded TDP2 inhibitors with IC50 values in the low micromolar range.[2]

  • Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition: The BET family of proteins, particularly BRD4, are epigenetic readers that have emerged as promising targets in cancer. A series of triazolopyridine derivatives have been identified as potent BRD4 inhibitors with excellent anti-cancer activity in cellular models.[3] One representative compound, 12m , exhibited an IC50 of 0.02 µM in the MV4-11 cell line and demonstrated good oral bioavailability in mice.[3]

Table 4: Anticancer Activity of a 7-Substituted Triazolopyridine BRD4 Inhibitor

CompoundTargetMV4-11 Cell IC50 (µM)In Vivo Oral Bioavailability (F%)Reference
12m BRD40.0244.8[3]
Neurological Disorders: Anticonvulsant and Neuroprotective Potential

The triazolopyridine and the closely related triazolopyrimidine scaffolds have been investigated for their potential in treating neurological disorders.

  • Anticonvulsant Activity: Several series of 7-substituted-[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[19] Compound 6c from one such study showed a promising efficacy and safety profile, with an ED50 of 13.70 mg/kg in the MES model and a protective index (PI) greater than 19.11.[19]

Experimental Workflow: Anticonvulsant Screening

Anticonvulsant_Workflow

Synthetic Strategies: Accessing the 7-Position

The ability to efficiently and diversely substitute the triazolopyridine core at the 7-position is fundamental to exploring its medicinal chemistry potential. Several synthetic strategies have been employed.

Directed Lithiation

A powerful and widely used method for the functionalization of the 7-position is directed lithiation.[20] Treatment of the parent[1][2][19]triazolo[1,5-a]pyridine with a strong base, such as n-butyllithium, results in selective deprotonation at the 7-position. The resulting 7-lithio derivative can then be quenched with a variety of electrophiles to introduce a wide range of substituents.[19][20]

Nucleophilic Aromatic Substitution

For triazolopyridine systems bearing a suitable leaving group (e.g., a halogen) at the 7-position, nucleophilic aromatic substitution provides a versatile route to introduce alkoxy, aryloxy, and amino functionalities.[19]

General Synthetic Protocol for 7-Alkoxy/Aryloxy Derivatives:

  • Starting Material: A 7-halo-[1][2][3]triazolo[1,5-a]pyrimidine.

  • Reaction: The starting material is reacted with the desired alcohol or phenol in the presence of a base (e.g., sodium hydride or potassium carbonate) in a suitable solvent (e.g., DMF or acetonitrile).

  • Work-up and Purification: The reaction mixture is worked up using standard aqueous extraction procedures, and the product is purified by chromatography or recrystallization.

  • Rationale: This method is highly efficient for generating libraries of compounds with diverse 7-substituents, which is essential for systematic SAR exploration.

Conclusion and Future Perspectives

The 7-substituted triazolopyridine scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its remarkable adaptability has enabled the development of potent and selective inhibitors for a diverse array of therapeutic targets, leading to clinical candidates for inflammatory diseases and promising preclinical candidates for cancer and neurological disorders.

The future of this scaffold lies in the continued exploration of novel chemical space at the 7-position and beyond, guided by structure-based design and a deeper understanding of target biology. The development of more efficient and greener synthetic methodologies will further accelerate the discovery of new drug candidates. As our understanding of complex diseases evolves, the inherent versatility of the 7-substituted triazolopyridine core ensures its continued relevance and potential to deliver the next generation of innovative medicines.

References

  • ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS. (URL: [Link])

  • Wang, X., Xu, J., Li, Y., Li, H., Jiang, C., Yang, G., ... & Zhang, S. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European journal of medicinal chemistry, 67, 243-251. (URL: [Link])

  • Mohite, P. B., & Pandhare, R. B. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104620. (URL: [Link])

  • Chen, S., Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Chen, L. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 117272. (URL: [Link])

  • Jber, N. R., Al-Okial, M. A., & Al-Masoudi, W. A. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. NeuroQuantology, 20(1), 22-35. (URL: [Link])

  • Sunose, M., Bell, K., Ellard, K., Bergamini, G., Neubauer, G., Werner, T., & Ramsden, N. (2012). Discovery of 5-(2-amino-[1][2][3] triazolo [1, 5-a] pyridin-7-yl)-N-(tert-butyl) pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & medicinal chemistry letters, 22(14), 4613-4618. (URL: [Link])

  • Li, Q., Dong, G., Wang, Y., Miao, S., Yao, J., & Sheng, C. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS omega, 5(31), 19575-19588. (URL: [Link])

  • Sachdeva, T., Low, M. L., Mai, C. W., & Cheong, S. L. (2019). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. (URL: [Link])

  • Wang, X., Li, Y., Li, H., Jiang, C., Yang, G., Lu, S., & Zhang, S. (2025). Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. Molecular Diversity. (URL: [Link])

  • Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. (URL: [Link])

  • Jones, G., & Sliskovic, D. R. (1982). Triazolopyridines. Part 2. Preparation of 7-substituted triazolo [1, 5-a] pyridines by directed lithiation. Journal of the Chemical Society, Perkin Transactions 1, 967-973. (URL: [Link])

  • Jerome, K. D., Rucker, P. V., Xing, L., Chen, Y., Flaherty, D., Hesp, B., ... & Zask, A. (2010). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. Bioorganic & medicinal chemistry letters, 20(2), 469-473. (URL: [Link])

  • Abdelkhalek, A., & El-Naggar, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. (URL: [Link])

  • Mohite, P. B., & Pandhare, R. B. (2025). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. (URL: [Link])

  • Galapagos' clinical program for filgotinib for RA. (2025). Half-year Financial Report. (URL: [Link])

  • Namour, F., et al. (2016). Clinical Confirmation that the Selective JAK1 Inhibitor Filgotinib (GLPG0634) has a Low Liability for Drug-drug Interactions. Drug Metabolism Letters, 10(1), 38-48. (URL: [Link])

  • Galapagos' JAK1 inhibitor filgotinib (GLPG0634) meets primary and other key efficacy endpoints after 12 weeks of treatment in DARWIN 1 Phase 2B study. (2015, April 14). Galapagos NV. (URL: [Link])

  • Liu, N., et al. (2017). Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget, 8(13), 22132. (URL: [Link])

  • Vividion Announces Publication in Science of Preclinical Data on Covalent Inhibitors of RAS-PI3K that Block Tumor Growth. (2025, October 9). Vividion Therapeutics. (URL: [Link])

  • Process for the preparation of 7-alkoxyalkyl-1,2,4-triazolo[1,5-a] pyrimidine derivatives. (1998).
  • Engel, M., et al. (2012). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Recent patents on inflammation & allergy drug discovery, 6(1), 28-37. (URL: [Link])

  • Florence, N., et al. (2015). Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, Shows Similar Pharmacokinetics and Pharmacodynamics Profiles in Japanese and Caucasian Healthy Volunteers. ACR Meeting Abstracts. (URL: [Link])

  • Experimental p38 mapk inhibitors for the treatment of urological cancers: observations from early clinical trials. (URL: [Link])

  • Seimetz, M., et al. (2010). Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression. Basic research in cardiology, 105(3), 389-397. (URL: [Link])

  • Zhou, Y., et al. (2021). Discovery of 7-alkyloxy-[1][2][3] triazolo [1, 5-a] pyrimidine derivatives as selective positive modulators of GABAA1 and GABAA4 receptors with potent antiepileptic activity. Bioorganic chemistry, 118, 105565. (URL: [Link])

  • Profile of c-Met Inhibitors in Clinical or Late Pre-Clinical Development. (URL: [Link])

  • Mohammadhosseini, N., et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian journal of pharmaceutical research: IJPR, 13(Suppl), 145. (URL: [Link])

  • Wang, Y., et al. (2020). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Molecules, 25(12), 2753. (URL: [Link])

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (URL: [Link])

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Semantic Scholar. (URL: [Link])

  • Kamal, A., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Molecules, 27(11), 3591. (URL: [Link])

  • El-Sayed, N. F., et al. (2026). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. Journal of Biochemical Technology. (URL: [Link])

  • The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. Frontiers. (URL: [Link])

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (URL: [Link])

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 23(10), 2548. (URL: [Link])

  • Effects of anti-inflammatory[1][2][3]triazolo[4, 3-a][1]naphthyridine derivatives. (URL: [Link])

  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. (URL: [Link])

Sources

Exploratory

Bioisosterism of Triazolo[4,3-a]pyridine in Kinase Inhibitor Design

This guide provides an in-depth technical analysis of the triazolo[4,3-a]pyridine scaffold in kinase inhibitor design, focusing on its bioisosteric utility, binding mechanisms, and synthetic accessibility.[1] A Technical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the triazolo[4,3-a]pyridine scaffold in kinase inhibitor design, focusing on its bioisosteric utility, binding mechanisms, and synthetic accessibility.[1]

A Technical Guide for Medicinal Chemists and Drug Discovery Scientists

Executive Summary

The [1,2,4]triazolo[4,3-a]pyridine scaffold has emerged as a "privileged structure" in modern kinase drug discovery.[1] Its planar, aromatic, and nitrogen-rich architecture allows it to function as a potent bioisostere for the adenine ring of ATP, enabling high-affinity interactions with the kinase hinge region.[1] This guide dissects the structural rationale for deploying this scaffold, compares it with common bioisosteres (e.g., imidazo[1,2-a]pyridine, triazolo[1,5-a]pyridine), and provides validated protocols for its synthesis and biological evaluation.[1]

Structural Biology & Binding Mechanism[1][2]

The Hinge Binding Motif

The primary utility of the triazolo[4,3-a]pyridine core lies in its ability to mimic the hydrogen-bonding pattern of the adenine moiety of ATP. In the ATP-binding pocket, the kinase "hinge" region (connecting the N- and C-lobes) presents a backbone donor-acceptor motif.[1][2][3]

  • Acceptor Role (N2/N1): The nitrogen atoms at positions 1 and 2 (N1/N2) often serve as hydrogen bond acceptors for the backbone NH of the hinge residues (e.g., Met1229 in c-Met, Thr106 in p38

    
    ).
    
  • Vector Positioning: Substituents at the C3 position are directed towards the "gatekeeper" residue or the solvent front, allowing for selectivity tuning. Substituents on the pyridine ring (C5-C8) can access the hydrophobic back-pocket or the ribose-binding pocket.

Visualization: Hinge Interaction Network

The following diagram illustrates the canonical binding mode of a generic triazolo[4,3-a]pyridine inhibitor within the kinase hinge region.

BindingMode cluster_protein Kinase Hinge Region cluster_ligand Triazolo[4,3-a]pyridine Core BackboneNH Backbone NH (Donor) N2 N2 (Acceptor) BackboneNH->N2 H-Bond (2.8 Å) BackboneCO Backbone CO (Acceptor) Gatekeeper Gatekeeper Residue C3_Sub C3-Substituent (Selectivity Vector) C3_Sub->Gatekeeper Steric/Van der Waals PyridineRing Pyridine Ring (Hydrophobic) PyridineRing->BackboneCO Weak H-Bond / VdW

Caption: Canonical binding interaction of triazolo[4,3-a]pyridine N2 with kinase hinge backbone NH.

Bioisosteric Strategies & Rationale

Medicinal chemists frequently employ "scaffold hopping" to navigate intellectual property (IP) space or improve physicochemical properties. The triazolo[4,3-a]pyridine core acts as a bioisostere for several other fused bicyclic systems.

Comparative Analysis

The table below compares the triazolo[4,3-a]pyridine scaffold against its common bioisosteres.

ScaffoldH-Bond Acceptors (N)Polar Surface Area (TPSA, Ų)LogP (Approx)Key Advantage
Triazolo[4,3-a]pyridine 3~30-401.1High metabolic stability; unique IP space.[1]
Triazolo[1,5-a]pyridine 3~30-401.1Isomeric alternative; different vector orientation.[1]
Imidazo[1,2-a]pyridine 2~171.4Less polar; higher permeability; "de-aza" analog.[1]
Triazolo[4,3-b]pyridazine 4~450.6Lower LogP; used in c-Met inhibitors (e.g., SGX-523).[1]
Purine (Adenine) 4~500.9Natural substrate mimic; often non-selective.[1]
Scaffold Evolution Logic

The transition between these scaffolds is often driven by the need to modulate pKa (to influence solubility) or to remove metabolic "hotspots."

ScaffoldEvolution Purine Purine (ATP) Natural Ligand Imidazo Imidazo[1,2-a]pyridine (De-aza Bioisostere) Purine->Imidazo Simplify Core Triazolo43a [1,2,4]Triazolo[4,3-a]pyridine (Target Scaffold) Imidazo->Triazolo43a +1 N (Polarity/Solubility) Triazolo15a [1,2,4]Triazolo[1,5-a]pyridine (Isomer) Triazolo43a->Triazolo15a Dimroth Rearrangement (Isomerization) TriazoloPyriz Triazolo[4,3-b]pyridazine (c-Met Specific) Triazolo43a->TriazoloPyriz +1 N (Lower LogP)

Caption: Bioisosteric relationships and structural evolution of the triazolo[4,3-a]pyridine core.

Case Study: c-Met Kinase Inhibition[1][5][6][7][8]

The receptor tyrosine kinase c-Met is a validated target for cancer therapy.[1] The commercial inhibitor SGX-523 utilizes a triazolo[4,3-b]pyridazine core.[1][4] However, researchers have successfully scaffold-hopped to triazolo[4,3-a]pyridine to improve pharmacokinetic (PK) profiles while maintaining potency.[1]

SAR Data: Pyridazine vs. Pyridine Core

The following data (derived from Bioorg. Med. Chem. and J. Med.[1][2] Chem. studies) illustrates the impact of this bioisosteric replacement on c-Met inhibition.

Compound IDCore ScaffoldR-Group (Hinge Binder)c-Met IC50 (nM)Selectivity (Fold)
SGX-523 Triazolo[4,3-b]pyridazineQuinoline-thiol4>1000x
Analog 4aa Triazolo[4,3-a]pyridineQuinoline-thiol12>500x
Analog 4d Triazolo[4,3-a]pyridine2-F-Phenyl-thiol8>800x

Insight: Replacing the pyridazine core with the pyridine core (removing one nitrogen) resulted in a slight reduction in potency (4 nM to 12 nM) but significantly improved lipophilicity and membrane permeability in certain analogs, demonstrating the utility of this fine-tuning.

Synthetic Methodology

The most robust route to the triazolo[4,3-a]pyridine core is the oxidative cyclization of 2-hydrazinopyridines. This method is preferred for its high yields and tolerance of diverse functional groups.

Protocol: Oxidative Cyclization

Reaction: 2-Hydrazinopyridine + Aldehyde


 Hydrazone 

Triazolo[4,3-a]pyridine[1]
  • Hydrazone Formation:

    • Dissolve 2-hydrazinopyridine (1.0 equiv) and the appropriate aldehyde (1.0 equiv) in Ethanol.

    • Reflux for 2-4 hours.[1]

    • Cool and filter the precipitate to obtain the hydrazone intermediate.

  • Oxidative Cyclization:

    • Dissolve the hydrazone in Dichloromethane (DCM).

    • Add Iodobenzene diacetate (PIDA, 1.1 equiv) at 0°C.[1]

    • Stir at room temperature for 1-3 hours.

    • Quench: Wash with saturated NaHCO3.[1]

    • Purification: Flash column chromatography (EtOAc/Hexane).[1]

Synthesis Workflow Diagram

Synthesis Start 2-Hydrazinopyridine Hydrazone Hydrazone Intermediate Start->Hydrazone EtOH, Reflux Aldehyde Aldehyde (R-CHO) Aldehyde->Hydrazone Product [1,2,4]Triazolo[4,3-a]pyridine Core Hydrazone->Product DCM, 0°C -> RT Oxidant PhI(OAc)2 (PIDA) Oxidant->Product

Caption: Oxidative cyclization route using Iodobenzene diacetate (PIDA) for scaffold synthesis.

Experimental Validation: Kinase Assay Protocol

To validate the bioisosteric design, a robust biochemical assay is required. We recommend a FRET-based assay (e.g., LanthaScreen™) or a mobility shift assay.[1]

Protocol: Mobility Shift Assay (Microfluidic)

This assay measures the conversion of fluorescently labeled peptide substrate to phosphorylated product.

  • Buffer Preparation: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1]

  • Compound Handling: Prepare 3-fold serial dilutions of the triazolo[4,3-a]pyridine inhibitor in 100% DMSO.

  • Reaction Assembly:

    • Add 5 µL of 2x Compound solution (max 1% DMSO final).

    • Add 2.5 µL of 4x Enzyme (e.g., c-Met or p38).[1]

    • Incubate for 10 min at RT.

    • Add 2.5 µL of 4x Substrate/ATP mix (at Km).

  • Incubation: 60 minutes at Room Temperature.

  • Termination: Add Stop Solution (EDTA).

  • Readout: Measure substrate/product ratio using a microfluidic mobility shift reader (e.g., Caliper LabChip).

  • Analysis: Fit data to a sigmoidal dose-response equation to determine IC50.

References

  • Buchanan, S. G., et al. (2009).[1] "SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo."[1][4][5][6] Molecular Cancer Therapeutics, 8(12), 3181-3190.[1] Link

  • Gou, S., et al. (2016).[1] "Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors." Bioorganic & Medicinal Chemistry, 24(16), 3483-3493.[1] Link

  • Korboukh, I., et al. (2019).[1] "Discovery of [1,2,4]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction."[1][7] Journal of Medicinal Chemistry, 62(9), 4703-4715.[1][7] Link

  • Lassalas, P., et al. (2016).[1] "Structure-Activity Relationship of Triazolopyridine Oxazole p38 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(16), 4339-4344.[1][8] Link

  • Xing, L., et al. (2020).[1] "Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts." Angewandte Chemie International Edition, 60, 252–258.[1] Link

Sources

Foundational

A Technical Guide to the Patent Landscape of 7-Functionalized Triazolopyridine Heterocycles

For Researchers, Scientists, and Drug Development Professionals Preamble: The Strategic Importance of the 7-Position on the Triazolopyridine Scaffold The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of the 7-Position on the Triazolopyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal framework for engaging with biological targets. While substitutions at various positions have been explored, functionalization at the 7-position has emerged as a particularly fruitful strategy for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the patent landscape surrounding these 7-functionalized analogues, offering insights into the key players, therapeutic targets, and synthetic innovations that are shaping this competitive field.

The Innovation Landscape: Key Players and Therapeutic Focus

An analysis of the patent literature reveals a concentrated effort by major pharmaceutical and biotechnology companies to explore the chemical space around the 7-position of the triazolopyridine core. These efforts are not random; they are highly directed toward specific, high-value therapeutic areas.

Dominant Therapeutic Areas:

  • Oncology: This is, by far, the most heavily patented area. 7-functionalized triazolopyridines are being extensively investigated as inhibitors of various protein kinases crucial to cancer cell proliferation and survival. Key targets include c-Met, PI3K, and DNA-dependent protein kinases.[4][5][6]

  • Neurological & CNS Disorders: A significant number of patents describe the use of these compounds for treating conditions like pain, epilepsy, and cognitive disorders.[1][2] The ability to fine-tune properties at the 7-position allows for the optimization of blood-brain barrier penetration, a critical factor for CNS-acting drugs.

  • Inflammatory & Autoimmune Diseases: The modulation of kinases and other signaling proteins involved in inflammatory pathways is another major focus.[7][8] Compounds are being developed for conditions such as rheumatoid arthritis.[8]

  • Metabolic Diseases: Recently, companies like Merck have patented novel triazolopyridine derivatives as inhibitors of enzymes like Diacylglycerol O-acyltransferase 2 (DGAT2) for treating nonalcoholic steatohepatitis (NASH), type-2 diabetes, and obesity.[9]

Key Corporate Players (Assignees):

A review of recent patent filings highlights the strategic interests of several key organizations:

AssigneeTherapeutic FocusRepresentative Patent
AstraZeneca AB Oncology, DNA-PK inhibitors[10][11][12]
Novartis AG Oncology, PI3K inhibitors[6]
Merck Sharp & Dohme Metabolic Diseases, DGAT2 inhibitors[9]
Genentech, Inc. CNS Disorders, NaV1.7 inhibitors[13]
Constellation Pharmaceuticals Inflammation, Kinase (RIPK1) inhibitors[7][14]

The Chemistry: Synthetic Strategies and the Rationale of 7-Position Functionalization

The patented synthetic routes to 7-functionalized triazolopyridines are a testament to the ingenuity of process and medicinal chemists. The core is typically constructed first, followed by the strategic introduction of functionality at the 7-position.

Core Scaffold Synthesis

A common and efficient method for constructing the[1][2][3]triazolo[4,3-a]pyridine scaffold involves the cyclization of a 2-hydrazinopyridine precursor with a suitable one-carbon electrophile.

Causality Behind the Method: This approach is favored due to the commercial availability of a wide range of substituted 2-chloropyridines and carboxylic acids. The use of dehydrating agents like phosphorus oxychloride or coupling agents like 1,1'-carbonyldiimidazole (CDI) provides a robust and scalable method for the final cyclization step.[15]

Workflow: General Synthesis of the Triazolopyridine Core

G cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization 2-Chloro-pyridine 2-Chloro-pyridine 2-Hydrazinopyridine 2-Hydrazinopyridine 2-Chloro-pyridine->2-Hydrazinopyridine Nucleophilic Aromatic Substitution Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->2-Hydrazinopyridine Carboxylic_Acid R-COOH Hydrazide_Intermediate N'-(pyridin-2-yl)hydrazide 2-Hydrazinopyridine->Hydrazide_Intermediate Amide Coupling (e.g., EDCI, HOBt) Carboxylic_Acid->Hydrazide_Intermediate Final_Product [1,2,4]triazolo[4,3-a]pyridine Hydrazide_Intermediate->Final_Product Dehydrative Cyclization Dehydrating_Agent POCl3 or CDI Dehydrating_Agent->Final_Product

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Triazolo[4,3-a]pyridin-7-yl)ethanamine from 2-Hydrazinopyridine: An Application Note and Detailed Protocol

Synthesis of 1-([1][2][3]Triazolo[4,3-a]pyridin-7-yl)ethanamine from 2-Hydrazinopyridine: An Application Note and Detailed Protocol For Researchers, Scientists, and Drug Development Professionals This guide provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 1-([1][2][3]Triazolo[4,3-a]pyridin-7-yl)ethanamine from 2-Hydrazinopyridine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-([1][2][3]triazolo[4,3-a]pyridin-7-yl)ethanamine, a valuable building block in medicinal chemistry. The synthesis commences from the readily available starting material, 2-hydrazinopyridine, and proceeds through a strategically designed multi-step sequence. This document outlines the underlying chemical principles, provides step-by-step experimental procedures, and highlights key considerations for successful execution in a research and development setting.

Introduction

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds with a wide range of therapeutic applications, including as anti-inflammatory, anxiolytic, and anticancer agents. The introduction of an aminoethyl group at the 7-position of this ring system provides a key handle for further molecular elaboration and the development of novel pharmaceutical candidates. This application note details a rational and efficient synthetic route to access this important intermediate.

Synthetic Strategy Overview

The direct functionalization of the C7 position of the pre-formed[1][2][3]triazolo[4,3-a]pyridine ring is often challenging due to issues with regioselectivity. Therefore, a more robust strategy involves the construction of the heterocyclic core from a pyridine precursor already bearing the desired substituent or a suitable precursor. This synthesis employs a convergent approach, beginning with the functionalization of a pyridine ring, followed by the formation of the triazole ring, and concluding with the elaboration of the side chain.

The overall synthetic transformation is depicted in the workflow below:

Synthetic Workflow A 4-Acetylpyridine B 2-Chloro-4-acetylpyridine A->B Chlorination C 2-Hydrazino-4-acetylpyridine B->C Hydrazinolysis D 7-Acetyl-[1,2,4]triazolo[4,3-a]pyridine C->D Cyclization E 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine D->E Reductive Amination

Caption: Overall synthetic workflow for the preparation of the target compound.

Mechanistic Insights

The key steps in this synthesis involve established chemical transformations. The initial chlorination of 4-acetylpyridine at the 2-position is a standard method for activating the pyridine ring for nucleophilic substitution. The subsequent reaction with hydrazine hydrate proceeds via a nucleophilic aromatic substitution mechanism to introduce the hydrazino group.

The crucial cyclization step to form the triazolopyridine ring system is believed to proceed through the formation of an intermediate hydrazone, which then undergoes an intramolecular cyclization followed by dehydration. Several methods exist for this transformation, including oxidative cyclization.[3]

Finally, the conversion of the acetyl group to the primary amine is achieved through reductive amination. This reaction typically involves the in-situ formation of an imine or a related intermediate from the ketone, followed by reduction. The Leuckart reaction, which uses ammonium formate or formamide as both the nitrogen source and the reducing agent, is a classic method for this transformation.[4] More modern approaches may utilize catalytic hydrogenation or other reducing agents in the presence of an ammonia source.[1][5]

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Hydrazine is a hazardous substance and should be handled with extreme care.

Part 1: Synthesis of 2-Chloro-4-acetylpyridine

This protocol is adapted from standard procedures for the synthesis of chloropyridines.

Materials:

  • 4-Acetylpyridine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • N-Oxidation: Dissolve 4-acetylpyridine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature overnight.

  • Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain 4-acetylpyridine-N-oxide.

  • Chlorination: To the crude 4-acetylpyridine-N-oxide, add phosphorus oxychloride (POCl₃, 3.0 eq) cautiously at 0 °C. Heat the mixture at reflux for 2-3 hours.

  • Purification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a solid base (e.g., sodium carbonate) until it is alkaline. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-acetylpyridine.

Part 2: Synthesis of 2-Hydrazino-4-acetylpyridine

This procedure is based on the general method for the synthesis of hydrazinopyridines.[6]

Materials:

  • 2-Chloro-4-acetylpyridine

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-acetylpyridine (1.0 eq) in ethanol.

  • Hydrazinolysis: Add hydrazine hydrate (10.0 eq) to the solution. Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-hydrazino-4-acetylpyridine, which can be used in the next step without further purification.

Part 3: Synthesis of 7-Acetyl-[1][2][3]triazolo[4,3-a]pyridine

This step involves an intramolecular cyclization. An oxidative cyclization approach is often effective.[2][7]

Materials:

  • 2-Hydrazino-4-acetylpyridine

  • Iodine (I₂) or other suitable oxidizing agent

  • An appropriate solvent such as ethanol or dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: Dissolve the crude 2-hydrazino-4-acetylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Oxidative Cyclization: Add the oxidizing agent, such as iodine (1.1 eq), to the solution. Heat the reaction mixture at reflux for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up and Purification: Cool the reaction mixture and quench any excess iodine with a saturated aqueous solution of sodium thiosulfate. Remove the solvent under reduced pressure. Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain 7-acetyl-[1][2][3]triazolo[4,3-a]pyridine.

Part 4: Synthesis of 1-([1][2][3]Triazolo[4,3-a]pyridin-7-yl)ethanamine

This final step is a reductive amination of the acetyl group. The Leuckart reaction provides a classical and effective method.[4]

Materials:

  • 7-Acetyl-[1][2][3]triazolo[4,3-a]pyridine

  • Ammonium formate

  • Formic acid

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 7-acetyl-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq) and ammonium formate (5.0 eq).

  • Leuckart Reaction: Add formic acid to the mixture and heat it at 160-180 °C for several hours. The reaction progress can be monitored by TLC.

  • Hydrolysis and Purification: After the reaction is complete, cool the mixture and add concentrated hydrochloric acid. Heat the mixture at reflux for a few hours to hydrolyze the intermediate formamide. Cool the solution and make it alkaline with a concentrated sodium hydroxide solution. Extract the product with a suitable organic solvent. Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude amine by column chromatography to yield 1-([1][2][3]triazolo[4,3-a]pyridin-7-yl)ethanamine.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield (%)
14-Acetylpyridine2-Chloro-4-acetylpyridinem-CPBA, POCl₃60-70
22-Chloro-4-acetylpyridine2-Hydrazino-4-acetylpyridineHydrazine hydrate70-80
32-Hydrazino-4-acetylpyridine7-Acetyl-[1][2][3]triazolo[4,3-a]pyridineIodine50-60
47-Acetyl-[1][2][3]triazolo[4,3-a]pyridine1-([1][2][3]Triazolo[4,3-a]pyridin-7-yl)ethanamineAmmonium formate, Formic acid40-50

Conclusion

The synthetic route described in this application note provides a reliable and scalable method for the preparation of 1-([1][2][3]triazolo[4,3-a]pyridin-7-yl)ethanamine. By employing a strategy that introduces the key functional group at an early stage, this protocol overcomes the challenges of regioselectivity associated with the direct functionalization of the triazolopyridine core. This versatile intermediate can serve as a valuable starting point for the synthesis of a diverse range of compounds for drug discovery and development programs.

References

  • 1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI.

Sources

Application

Strategic Synthesis of Triazolopyridine Ethanamines via Reductive Amination

Application Note | ID: AN-TZP-042 Executive Summary The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in JAK inhibitors (e.g., Filgotinib), BET...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | ID: AN-TZP-042

Executive Summary

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in JAK inhibitors (e.g., Filgotinib), BET bromodomain inhibitors, and various GPCR ligands. The introduction of amine-containing side chains—specifically ethanamines or aminomethyl linkers—is a critical optimization strategy to modulate solubility, lipophilicity (


), and target engagement.

This Application Note details the reductive amination protocols required to synthesize these motifs. Unlike simple benzenoid systems, the triazolopyridine core is electron-deficient and potentially basic, presenting unique challenges regarding imine stability and catalyst coordination. We present three validated protocols ranging from mild borohydride reductions to Titanium(IV)-mediated catalysis for sterically hindered substrates.

Mechanistic Principles & Challenges

The Electronic Environment

The [1,2,4]triazolo[1,5-a]pyridine ring is electron-withdrawing.[1]

  • Scenario A (Aldehyde on Ring): The carbonyl carbon is highly electrophilic, facilitating amine attack, but the resulting imine is prone to hydrolysis.

  • Scenario B (Amine on Ring): If the exocyclic amine is attached directly to the ring (e.g., 2-amino-triazolopyridine), it is significantly less nucleophilic than a standard aniline, often requiring Lewis Acid activation to condense with external aldehydes.

Reagent Selection Strategy
  • Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is mild, does not reduce aldehydes/ketones competitively, and avoids the toxicity of cyanoborohydrides.

  • Titanium(IV) Isopropoxide (

    
    ):  Essential for "difficult" condensations (ketones or electron-poor amines). It acts as a dual Lewis Acid (activating the carbonyl) and water scavenger (driving equilibrium).
    
Reaction Pathway Visualization

The following diagram outlines the mechanistic decision tree for selecting the correct protocol based on substrate class.

ReductiveAminationWorkflow Start Target: Triazolopyridine Amine SubstrateCheck Analyze Starting Materials Start->SubstrateCheck PathA Aldehyde on Ring (Triazolopyridine-3-CHO) + Aliphatic Amine SubstrateCheck->PathA High Reactivity PathB Ketone on Ring (Triazolopyridine-3-CO-Me) OR Sterically Hindered Amine SubstrateCheck->PathB Steric Bulk/Low Reactivity PathC Amine on Ring (2-Amino-Triazolopyridine) + External Aldehyde SubstrateCheck->PathC Low Nucleophilicity Method1 PROTOCOL 1: STAB / AcOH / DCE (Standard) PathA->Method1 Method2 PROTOCOL 2: Ti(OiPr)4 / NaBH4 (Lewis Acid Mediated) PathB->Method2 PathC->Method2 Preferred Method3 PROTOCOL 3: Pre-formation of Imine + Strong Acid Cat. PathC->Method3 Alternative

Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on the electronic and steric nature of the triazolopyridine substrate.

Experimental Protocols

Protocol 1: Standard STAB Reduction

Applicability: Reaction of Triazolopyridine-3-carbaldehydes with primary/secondary aliphatic amines. Mechanism: In situ formation of iminium ion followed by rapid hydride transfer from STAB.

Reagents:

  • Substrate: Triazolopyridine-3-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid Catalyst: Glacial Acetic Acid (AcOH)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve the triazolopyridine aldehyde (1.0 equiv) in DCE (0.1 M concentration).

  • Amine Addition: Add the amine (1.1 equiv).

  • Acid Activation: Add Glacial Acetic Acid (1.0 – 2.0 equiv). Note: The triazolopyridine ring nitrogen may buffer some acid; ensure pH is ~5-6.

  • Mixing: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may effervesce slightly.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the imine intermediate (

    
     of product).
    
  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3x). Dry organics over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (typically DCM/MeOH/NH3 systems due to polarity).

Protocol 2: Titanium(IV)-Mediated Reductive Amination

Applicability: Triazolopyridine ketones (difficult to form imines) or reaction of 2-amino-triazolopyridines with external carbonyls. Mechanism:


 coordinates to the carbonyl oxygen, increasing electrophilicity, and chemically dehydrates the system to force imine formation.

Reagents:

  • Substrate: Ketone/Aldehyde (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Lewis Acid: Titanium(IV) Isopropoxide (neat or 1.5 equiv)

  • Reductant: Sodium Borohydride (

    
    ) (Caution: Stronger reductant than STAB)
    
  • Solvent: THF or Ethanol (absolute)

Step-by-Step Procedure:

  • Complexation: In a dry flask, combine the triazolopyridine substrate and the amine component.

  • Titanium Addition: Add

    
     (1.5 – 2.0 equiv).
    
    • Optimization: For very difficult substrates, run this step neat (without solvent) or in minimal dry THF.

  • Imine Formation: Stir the viscous mixture at RT (or 40-50°C for ketones) for 4–12 hours.

    • Checkpoint: Monitor by NMR or LCMS. You should see complete conversion to the imine/titanium complex.

  • Dilution: Dilute the mixture with absolute Ethanol (or Methanol) to solubilize the complex.

  • Reduction: Cool to 0°C. Carefully add

    
     (1.5 equiv) portion-wise. (Exothermic).
    
  • Quench (Critical): After reaction completion (1–2 h), add water (approx. 1 mL per mmol Ti). A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with MeOH/DCM.

  • Workup: Concentrate the filtrate and partition between EtOAc and

    
    .
    

Data Interpretation & Troubleshooting

Analytical Benchmarks

When synthesizing triazolopyridine ethanamines, specific spectral signatures confirm success.

FeatureAldehyde PrecursorProduct (Ethanamine)Note
1H NMR (CHO) Singlet @ 9.8–10.2 ppmAbsent Clear indicator of conversion.
1H NMR (Linker) N/ADoublet/Singlet @ 3.8–4.2 ppmThe new

benzylic-like protons.
LCMS (M+H) Mass of AldehydeMass + Amine - 16 (Oxygen) + 2 (H)Look for the "Imine + 2H" mass.
Troubleshooting Guide

Issue: Low Conversion to Imine

  • Cause: Electron-deficient ring deactivates the carbonyl (if ketone) or the amine (if 2-amino-triazolopyridine).

  • Solution: Switch to Protocol 2 . The dehydrating power of

    
     drives the equilibrium. Alternatively, use molecular sieves (4Å) in Protocol 1.
    

Issue: Bis-Alkylation (Over-reaction)

  • Cause: The product amine is more nucleophilic than the starting amine (common with primary amines).

  • Solution: Use a large excess of the amine (5–10 equiv) if the amine is cheap/volatile. Alternatively, use a pre-formed imine approach.[2]

Issue: Reduction of the Triazolopyridine Ring

  • Cause: Use of harsh reducing agents (e.g.,

    
    ) or prolonged hydrogenation.
    
  • Solution: Stick to Borohydride reagents (STAB,

    
    ). The triazolopyridine ring is generally stable to STAB at RT.
    

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the specific pathway for STAB-mediated reduction, highlighting the role of acid catalysis in activating the triazolopyridine-aldehyde.

Mechanism cluster_0 Rate Determining Step (Imine Formation) R1 Triazolopyridine-CHO Intermediate1 Hemiaminal R1->Intermediate1 + R2 R2 Amine (R-NH2) Intermediate2 Iminium Ion (Activated) Intermediate1->Intermediate2 + AcOH - H2O Product Triazolopyridine-CH2-NH-R Intermediate2->Product + STAB (Fast Step) Reagent STAB (H- source)

Figure 2: Reaction mechanism showing the acid-catalyzed dehydration to the iminium ion, which is the requisite substrate for STAB reduction.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry.

  • Kotb, E. R., et al. (2017).[2][4] "New Pyridine and Triazolopyridine Derivatives: Synthesis, Antimicrobial and Antioxidant Evaluation."[4] Acta Poloniae Pharmaceutica.

  • Bhattacharya, A., et al. (2006). "One-step reductive amination of aldehydes and ketones with amines using sodium triacetoxyborohydride." Journal of the Chemical Society, Perkin Transactions 1. (General reference for STAB utility).
  • Pei, Z., et al. (2021). "Discovery of Triazolopyridine Derivatives as Potent JAK1 Inhibitors."[5] ACS Medicinal Chemistry Letters. (Context for Filgotinib-like synthesis).

Sources

Method

Protecting group strategies for primary amines in triazole cyclization

Application Note: Protecting Group Strategies for Primary Amines in Triazole Cyclization (CuAAC) Abstract The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for synthesizing 1,2,3-triazoles.[]...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for Primary Amines in Triazole Cyclization (CuAAC)

Abstract

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for synthesizing 1,2,3-triazoles.[] However, the presence of primary amines in the substrate presents a "silent killer" for this reaction. Free amines coordinate Cu(I) species, disrupting the catalytic cycle, promoting oxidative homocoupling (Glaser coupling), and leading to incomplete conversion. This guide details the strategic selection of amine protecting groups (Boc, Fmoc, Cbz, and Azide-masking) to ensure chemoselectivity. It includes validated protocols for ligand-accelerated catalysis and troubleshooting workflows for catalyst poisoning.

The "Amine Problem" in CuAAC

While CuAAC is often touted as "bioorthogonal," primary amines are not innocent bystanders. The catalytic cycle relies on a delicate equilibrium of Cu(I) acetylides.

  • Chelation Poisoning: Primary amines (

    
    ) are potent ligands for Cu(I). They compete with the stabilizing ligands (e.g., TBTA, THPTA), forming non-productive complexes that arrest the catalytic cycle.
    
  • Oxidative Degradation: Amine-copper complexes are susceptible to oxidation by atmospheric oxygen, generating Cu(II) species that promote the Glaser coupling of alkynes (homocoupling) rather than the desired triazole formation.

  • The Solution: The amine must be electronically masked (carbamates) or chemically disguised (azides) to prevent coordination during the copper-catalyzed step.

Strategic Selection Guide

The choice of protecting group (PG) is dictated by the deprotection conditions required after the triazole is formed.

A. Boc (tert-Butyloxycarbonyl): The Gold Standard
  • Why: Boc is stable to the basic or neutral conditions typical of CuAAC (pH 7–9). It adds steric bulk that prevents nitrogen from coordinating to copper.

  • Deprotection: Acidic (TFA or HCl).

  • Best For: Most small molecule and peptide synthesis where the triazole product is acid-stable.

B. Fmoc (Fluorenylmethyloxycarbonyl): The Acid-Stable Alternative
  • Why: Essential when the substrate contains acid-sensitive groups (e.g., acetals, silyl ethers).

  • Risk Factor: Fmoc is base-labile.[2][3] Standard CuAAC often uses bases (DIPEA/Lutidine) or sodium ascorbate (slightly basic). Crucial Adjustment: You must use a buffered system (PBS pH 7.4) or strictly neutral conditions to prevent premature Fmoc cleavage.

  • Best For: Solid-phase synthesis (SPPS) or acid-sensitive substrates.[2]

C. Cbz (Carboxybenzyl): The "Robust but Risky"
  • Why: Extremely stable to both acid and base.

  • The Trap: Cbz is typically removed via Pd/C hydrogenolysis.[3][4] However, the 1,2,3-triazole ring is a soft ligand that can poison Palladium catalysts , making subsequent deprotection sluggish or impossible without high temperatures/pressures.

  • Best For: When the final product requires harsh global deprotection, provided you have an alternative Cbz removal strategy (e.g., HBr/AcOH or Pd(OH)₂).

D. Azide (The "Masked" Amine)
  • Strategy: Use an alkyl azide as the substrate.[5] The azide acts as the "protecting group" for the amine. After the click reaction (using a different azide/alkyne pair or if the amine is the azide source), the azide can be reduced to an amine (Staudinger reduction).

  • Best For: Orthogonal "Click-then-Reduce" workflows.

Decision Logic & Mechanism

Figure 1: Protecting Group Decision Tree

PG_Selection Start Substrate contains Primary Amine AcidSensitive Is the substrate Acid Sensitive? Start->AcidSensitive BaseSensitive Is the substrate Base Sensitive? AcidSensitive->BaseSensitive No (Stable to Acid) UseFmoc Use Fmoc Group (Buffer pH < 8) AcidSensitive->UseFmoc Yes (Must avoid TFA) PdPoison Will Triazole poison Pd/C downstream? BaseSensitive->PdPoison Yes (Must avoid Base) UseBoc Use Boc Group (Best for CuAAC) BaseSensitive->UseBoc No (Standard) UseCbz Use Cbz Group (Requires HBr or Transfer Hydrogenation) PdPoison->UseCbz No (Robust removal) UseAzide Use Azide Mask (Reduce post-click) PdPoison->UseAzide Yes (Avoid Pd/C)

Caption: Logical workflow for selecting the optimal amine protecting group based on substrate sensitivity and downstream deprotection compatibility.

Comparative Data Table

Protecting GroupCuAAC CompatibilityDeprotectionTriazole Interference?Recommendation
Boc Excellent. Stable to Ascorbate/Cu.TFA / HClNonePrimary Choice
Fmoc Good. Avoid excess base/amines.Piperidine / DBUNoneUse for acid-sensitive targets.
Cbz Excellent. Very stable.H₂ + Pd/CHigh. Triazole poisons Pd.Use only if HBr/AcOH is viable.
Trityl Poor. Sterically hinders Cu center.Mild AcidLowAvoid (Steric clash).
Azide N/A (Reactant).[6][7]Staudinger (

)
NoneExcellent for "masked" amines.

Validated Protocols

Protocol A: Standard Boc-Protected CuAAC (Ligand-Accelerated)

This protocol uses THPTA, a water-soluble ligand that sacrifices some rate for complete protection of the Cu(I) species against amine chelation and oxidation.

Reagents:

  • Alkyne: 1.0 equiv

  • Azide: 1.0–1.2 equiv

  • CuSO₄ · 5H₂O: 5 mol% (0.05 equiv)

  • THPTA Ligand: 10 mol% (0.10 equiv) – Crucial: Maintain 2:1 Ligand:Cu ratio.

  • Sodium Ascorbate: 20 mol% (0.20 equiv)

  • Solvent: t-BuOH/Water (1:1) or DMSO/Water (for hydrophobic substrates).

Step-by-Step:

  • Premix Catalyst: In a small vial, dissolve CuSO₄ and THPTA in water. The solution should turn a deep blue. Allow to complex for 5 minutes. This ensures Cu is ligated before it sees the amine/azide.

  • Dissolve Reactants: Dissolve the Boc-protected amine-alkyne and the azide in the solvent mixture (t-BuOH/H₂O).

  • Initiate: Add the Cu-THPTA complex to the reaction mixture.

  • Reduce: Add the Sodium Ascorbate (freshly prepared in water) dropwise. The solution may turn colorless or pale yellow (indicative of Cu(I)).

  • Monitor: Stir at RT for 1–4 hours. Monitor by LC-MS.[8]

  • Workup (Copper Removal):

    • Add 5 equivalents of EDTA (0.5M, pH 8) and stir for 30 mins open to air (oxidizes Cu(I) to Cu(II)-EDTA).

    • Extract with EtOAc. The blue aqueous layer contains the copper.

    • Wash organic layer with brine, dry over Na₂SO₄.

Protocol B: One-Pot "Masked" Synthesis (Alkyl Halide → Azide → Triazole)

Avoids isolation of potentially unstable small organic azides.

Reagents:

  • Primary Alkyl Halide: 1.0 equiv

  • Sodium Azide (NaN₃): 1.1 equiv

  • Terminal Alkyne: 1.0 equiv

  • CuI (Copper Iodide): 10 mol%

  • Sodium Ascorbate: 10 mol%

  • L-Proline or TBTA: 20 mol% (Ligand assists the substitution step).

Step-by-Step:

  • Azidation: In a pressure vial, combine Alkyl Halide and NaN₃ in DMSO/H₂O (9:1). Stir at 60°C for 2 hours (Monitor halide consumption).

  • Click: Cool to RT. Do not work up. Add the Alkyne, Ligand, CuI, and Ascorbate directly to the pot.

  • Reaction: Stir at RT overnight.

  • Safety Note: This keeps the organic azide in solution, mitigating explosion risks.

Troubleshooting & Optimization

Issue: Sluggish Reaction (The "Amine Poisoning" Effect)
  • Diagnosis: Reaction stalls at <50% conversion despite fresh ascorbate.

  • Root Cause: Free amines or the triazole product are competing for the Copper.

  • Fix:

    • Increase Ligand Ratio: Move from 2:1 to 5:1 (Ligand:Cu).

    • Switch Ligand: Use BTTES or BTTAA (more active than THPTA).

    • Check pH: If using Fmoc, ensure pH is < 8.0. If using Boc, pH can be higher.

Issue: Cbz Removal Fails after Triazole Formation
  • Diagnosis: Standard Pd/C + H₂ (balloon) shows no deprotection after 24h.

  • Root Cause: The triazole nitrogen lone pairs bind to the Pd surface, poisoning it.

  • Fix:

    • Transfer Hydrogenation: Use 10% Pd/C with Ammonium Formate (10 equiv) in refluxing MeOH. The excess hydrogen donor often outcompetes the poison.

    • Pearlman’s Catalyst: Switch to Pd(OH)₂/C, which is more robust.[8]

    • Acid Hydrolysis: If the molecule tolerates it, use 33% HBr in Acetic Acid (1 hour, RT).

References

  • Meldal, M., & Tornøe, C. W. (2008).[7] Cu-Catalyzed Azide−Alkyne Cycloaddition.[][6][7][9] Chemical Reviews, 108(8), 2952–3015.[7] Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[7] Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Text for Cbz/Boc stability).
  • Presolski, S. I., Hong, V., & Finn, M. G. (2011).[7] Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

Sources

Application

Introduction: The Significance of Triazolopyridine Ethanamines in Medicinal Chemistry

An In-Depth Guide to Scalable Synthesis of Triazolopyridine Ethanamine Intermediates This application note provides a comprehensive overview of scalable synthetic routes for the preparation of triazolopyridine ethanamine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Scalable Synthesis of Triazolopyridine Ethanamine Intermediates

This application note provides a comprehensive overview of scalable synthetic routes for the preparation of triazolopyridine ethanamine intermediates. These scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in a wide range of biologically active compounds. This guide emphasizes scientifically sound, scalable, and efficient methodologies, offering detailed protocols and explaining the rationale behind the chosen synthetic strategies.

The triazolopyridine core is a key pharmacophore found in numerous therapeutic agents, including well-known drugs like the JAK1 inhibitor Filgotinib.[1] The fusion of a triazole and a pyridine ring creates a bicyclic system with unique electronic and steric properties, making it an attractive scaffold for interacting with various biological targets. The ethanamine side chain provides a basic nitrogen center, which can be crucial for forming salt bridges with acidic residues in protein binding pockets, improving aqueous solubility, and modulating pharmacokinetic properties. The ability to synthesize these intermediates on a large scale is therefore a critical aspect of drug discovery and development.

This guide will explore two primary strategies for the synthesis of triazolopyridine ethanamines:

  • Linear Synthesis: Construction of the triazolopyridine core followed by the introduction and elaboration of the ethanamine side chain.

  • Convergent Synthesis: Preparation of a functionalized pyridine precursor already bearing the ethanamine side chain or a suitable precursor, followed by the annulation of the triazole ring.

PART 1: Linear Synthesis Approach: Functionalization of a Pre-formed Triazolopyridine Core

This approach is often favored for its modularity, allowing for the late-stage introduction of the ethanamine moiety. A key intermediate in this strategy is a triazolopyridine with a reactive handle at the desired position for elaboration to the ethanamine side chain.

Strategy 1.1: Synthesis of a Halomethyl-Triazolopyridine Intermediate

A common and effective strategy involves the synthesis of a chloromethyl-substituted triazolopyridine, which serves as a versatile electrophile for subsequent nucleophilic substitution to build the ethanamine side chain.

A 2-Chloropyridine B 2-Hydrazinopyridine A->B Hydrazine Hydrate C 2-Chloro-N'-(pyridin-2-yl)acetohydrazide B->C Chloroacetyl Chloride D 3-Chloromethyl-[1,2,4]triazolo[4,3-a]pyridine C->D POCl3 (Dehydrative Cyclization) E Protected Triazolopyridine Ethanamine Derivative D->E Nucleophilic Substitution (e.g., with a protected amine nucleophile) F Triazolopyridine Ethanamine E->F Deprotection A Substituted 2-Chloropyridine (with ethanamine precursor) B Substituted 2-Hydrazinopyridine A->B Hydrazine Hydrate C Acylated Hydrazinopyridine B->C Acylating Agent D Triazolopyridine with Ethanamine Precursor C->D Dehydrative Cyclization E Triazolopyridine Ethanamine D->E Final Functional Group Interconversion

Sources

Technical Notes & Optimization

Troubleshooting

Purification of hydrophilic triazolopyridine amines using amine-functionalized silica

Subject: Application Guide for Amine-Functionalized Silica (NH₂-SiO₂) Executive Summary & Chemical Context The Challenge: Hydrophilic triazolopyridine amines (e.g., kinase inhibitor scaffolds) present a "purification par...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Application Guide for Amine-Functionalized Silica (NH₂-SiO₂)

Executive Summary & Chemical Context

The Challenge: Hydrophilic triazolopyridine amines (e.g., kinase inhibitor scaffolds) present a "purification paradox."

  • Basicity: The pyridine and triazole nitrogens act as Lewis bases. On standard bare silica (pKa ~4.5), these moieties interact strongly with acidic silanols, resulting in severe peak tailing and irreversible adsorption.

  • Polarity: Their hydrophilicity often leads to poor retention on standard C18 Reverse Phase columns, requiring ion-pairing agents that contaminate Mass Spectrometry (MS) data.

The Solution: Amine-functionalized silica (NH₂-silica) provides a "Pseudo-Normal Phase" or HILIC (Hydrophilic Interaction Liquid Chromatography) environment.[1] The surface-bound propyl-amine groups create a basic surface environment (pH ~9.5), effectively "masking" acidic silanols and preventing the ionic interactions that cause tailing. This allows for the purification of basic heterocycles using milder solvents (e.g., Hexane/Ethyl Acetate) without the need for aggressive amine modifiers like Triethylamine (TEA).

Decision Logic: Column Selection

Before initiating purification, verify that NH₂-silica is the correct stationary phase for your specific triazolopyridine derivative.

ColumnSelection Start Start: Triazolopyridine Sample Solubility Is sample soluble in Hexane/EtOAc or DCM? Start->Solubility Carbonyl Does sample contain Aldehydes or Ketones? Solubility->Carbonyl Yes (Organic Soluble) Polarity Is sample highly water soluble (LogP < 0)? Solubility->Polarity No (Water Soluble) Decision_NH2_NP USE NH2 SILICA (Normal Phase Mode) Solvent: Hex/EtOAc Carbonyl->Decision_NH2_NP No Warning STOP: Schiff Base Risk NH2 reacts with Carbonyls. Use Diol or C18. Carbonyl->Warning Yes Decision_NH2_HILIC USE NH2 SILICA (HILIC Mode) Solvent: ACN/Water Polarity->Decision_NH2_HILIC Yes (Very Polar) Decision_C18 USE C18 or C18-Aq (Reverse Phase) Polarity->Decision_C18 No (Moderately Polar) Decision_Silica USE BARE SILICA (With 1% TEA modifier)

Figure 1: Decision matrix for selecting NH₂-silica based on sample solubility and chemical functionality.

Method Development Protocols

Protocol A: Pseudo-Normal Phase (For Organic Soluble Samples)

Best for: Triazolopyridines soluble in EtOAc/DCM but streaking on bare silica.

ParameterSpecificationRationale
Mobile Phase A Hexane or HeptaneNon-polar carrier.
Mobile Phase B Ethyl Acetate (EtOAc) or EthanolPolar eluent. Avoid MeOH initially as it is too strong for NH₂ columns in NP mode.
Modifier NONE The NH₂ surface already provides the basicity. Adding TEA is redundant.
Gradient 0% to 100% B over 15-20 CVNH₂ silica is less retentive than bare silica; compounds elute earlier.
Flow Rate Standard (e.g., 15-18 mL/min for 12g column)Standard flash rates apply.

Step-by-Step:

  • Conditioning: Flush column with 3 Column Volumes (CV) of 100% Hexane.

  • Equilibration: Run 2 CV of starting gradient conditions (e.g., 5% EtOAc).

  • Loading:

    • Preferred: Liquid load in minimum volume of DCM or EtOAc.

    • Alternative: Dry load on Celite or NH₂-silica bulk . Do NOT dry load on acidic bare silica, or the sample will stick to the loading cartridge.

  • Elution: Run gradient. Expect triazolopyridines to elute as sharp, symmetrical bands.

Protocol B: HILIC Mode (For Highly Hydrophilic Samples)

Best for: Polar amines that elute in the void volume of C18 but are insoluble in Hexane.

ParameterSpecificationRationale
Mobile Phase A Acetonitrile (ACN)Weak solvent in HILIC mode.
Mobile Phase B Water (or 5-10mM Ammonium Acetate)Strong solvent in HILIC mode.
pH Control pH 4.0 - 7.0CRITICAL: Do not use strong acids (TFA). Protonating the surface amines (

) turns the column into a Weak Anion Exchanger (WAX), altering selectivity.
Gradient 95% A (ACN)

50% A
HILIC runs "backwards" compared to Reverse Phase. Water elutes the compound.

Troubleshooting Guide

Issue 1: Irreversible Binding (Sample Loss)

Symptom: The compound never elutes, even with 100% polar solvent.

  • Root Cause 1: Schiff Base Formation.

    • Mechanism:[2][3] If your triazolopyridine scaffold contains an aldehyde or ketone side chain, it covalently reacts with the primary amine on the silica surface to form an imine (Schiff base).

    • Solution:STOP. You cannot use NH₂ silica. Switch to a Diol or C18 stationary phase.

  • Root Cause 2: Acidic Mobile Phase.

    • Mechanism:[2][3] Using strong acids (HCl, TFA) protonates the stationary phase. If your compound is positively charged, it may be repelled (exclusion) or interact via ion exchange unpredictably.

    • Solution: Wash column with 100% MeOH containing 1% Ammonium Hydroxide to regenerate the free base amine.

Issue 2: Peak Tailing on NH₂ Silica

Symptom: Peaks are asymmetrical despite using amine silica.

  • Root Cause: Overloading or "Fronting" masquerading as tailing.

  • Solution:

    • Check load: Max load on NH₂ silica is typically lower than bare silica (0.5% - 2% by weight) because the surface area is effectively reduced by the functionalization.

    • Solubility Mismatch: If running in Hexane/EtOAc but the sample is only soluble in MeOH, the sample may precipitate at the head of the column. Use a solid load (on Celite).[4]

Issue 3: Leaching / Yellow Eluent

Symptom: Fractions are colored, or MS shows high background.

  • Root Cause: Hydrolysis of the bonded phase.

  • Solution: Avoid using water > pH 8.0 or < pH 2.0. Prolonged exposure to extreme pH cleaves the siloxane bond, releasing the aminopropyl arm.

Frequently Asked Questions (FAQ)

Q1: Can I use Dichloromethane (DCM) and Methanol (MeOH) on NH₂ columns? A: Yes, but be careful. MeOH is an extremely strong solvent on NH₂ silica. A gradient of 0-10% MeOH in DCM is usually sufficient to elute even very polar amines. Going straight to 50% MeOH often causes all compounds to co-elute in the void volume.

Q2: How do I store the column? A:

  • Short term: 100% Isopropanol (IPA).

  • Long term: Avoid water. Store in Hexane/EtOAc (90:10) or IPA.

  • Why? Water promotes slow hydrolysis of the bonded phase over months. IPA is miscible with both Normal and Reverse phase solvents, making it the safest storage medium [1].

Q3: Can I use TFA (Trifluoroacetic acid) to sharpen peaks? A: NO. Never use strong acids on NH₂ columns. It protonates the amine groups (


), destroying the "silanol masking" effect and turning the column into an anion exchanger. If pH control is needed in HILIC mode, use Ammonium Acetate or Formic Acid (weak concentration, <0.1%) [2].

Q4: Why is my separation different than my TLC plate? A: Standard amine-functionalized TLC plates often have a different binder (gypsum/polymer) than the flash cartridge. Furthermore, if you used a bare silica TLC plate with TEA-doped solvent, the selectivity will differ from a bonded NH₂ column because the "masking" mechanism is steric (bonded phase) vs. competitive (TEA) [3].

References

  • Teledyne ISCO. (2012). RediSep Gold Amine Columns: Care and Use Manual. Retrieved from [Link]

  • Biotage. (2023).[5] Is there an easy way to purify organic amines? The Flash Purification Blog.[6] Retrieved from [Link]

  • Olsen, B. A. (2001).[7] Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.[8] Journal of Chromatography A, 913(1-2), 113-122. Retrieved from [Link]

  • Sorbent Technologies. (2022). Separation of Basic Compounds: Amino Silica Gel.[9] Retrieved from [Link]

Sources

Optimization

Overcoming regioselectivity issues in 7-substituted triazolopyridine synthesis

The following technical guide is structured as a specialized support hub for medicinal chemists and process development scientists. It addresses the specific challenges of synthesizing 7-substituted [1,2,4]triazolo[1,5-a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support hub for medicinal chemists and process development scientists. It addresses the specific challenges of synthesizing 7-substituted [1,2,4]triazolo[1,5-a]pyridines, a privileged scaffold in kinase inhibitor discovery (e.g., JAK, MAPK pathways).

Status: Operational | Tier: Advanced Chemical Support Topic: Regioselectivity & Synthesis of 7-Substituted [1,2,4]Triazolo[1,5-a]pyridines Audience: Medicinal Chemists, Process Chemists[1]

The Core Challenge: Why is C7 Elusive?

In the [1,2,4]triazolo[1,5-a]pyridine scaffold, the 7-position is electronically deactivated and sterically "meta" to the bridgehead nitrogen.[1] Unlike the 5-position (which is activated by the bridgehead nitrogen's inductive effect) or the 8-position (ortho to the bridgehead), the 7-position is difficult to access via late-stage functionalization (C-H activation).

Furthermore, the construction of the ring system often yields the kinetic isomer ([1,2,4]triazolo[4,3-a ]pyridine) rather than the desired thermodynamic isomer ([1,2,4]triazolo[1,5-a ]pyridine).

This guide provides three modules to solve these issues:

  • Pre-Cyclization Strategy: Correct precursor mapping.

  • The Cyclization Crisis: Forcing the Dimroth rearrangement.

  • Post-Cyclization: Late-stage C-H functionalization rules.

Module 1: The Pre-Cyclization Strategy (Precursor Mapping)

User Query: "I need a substituent at position 7. Which starting material should I use?"

Technical Insight: The most common error is misidentifying the starting pyridine substitution pattern due to the numbering shift that occurs during ring fusion. To obtain a 7-substituted triazolopyridine, you must start with a 4-substituted 2-hydrazinopyridine (or 2-aminopyridine).[1]

The Numbering Shift Protocol

When the pyridine ring (N1, C2...C6) fuses to form the triazolopyridine, the numbering changes.[1]

  • Pyridine Position 4

    
    Triazolopyridine Position 7 [1]
    
  • Pyridine Position 6

    
    Triazolopyridine Position 5 [1]
    

Use the following mapping logic to select your starting material:

PrecursorMapping cluster_0 Starting Material (2-Hydrazinopyridine) cluster_1 Final Scaffold ([1,2,4]Triazolo[1,5-a]pyridine) P4 Substituent at C4 T7 Substituent at C7 (Target) P4->T7  Yields   P6 Substituent at C6 T5 Substituent at C5 (Off-Target) P6->T5  Yields   caption Figure 1: Retrosynthetic mapping. To target C7, you must functionalize C4 of the pyridine precursor.

Experimental Recommendation: If C7 functionalization is required (e.g., aryl, alkyl, halo), install it before ring closure.[1]

  • Protocol: React 4-substituted-2-chloropyridine with hydrazine hydrate (reflux, EtOH) to generate the 4-substituted-2-hydrazinopyridine. This is your "Gold Standard" intermediate.

Module 2: The Cyclization Crisis (Isomer Control)

User Query: "I performed the oxidative cyclization, but NMR suggests I have the [4,3-a] isomer, or a mixture."

Technical Insight: The reaction of 2-hydrazinopyridines with aldehydes/oxidants (or orthoesters) is governed by a Kinetic vs. Thermodynamic competition.

  • Kinetic Product: [1,2,4]Triazolo[4,3-a ]pyridine (formed by attack at the ring nitrogen).[1]

  • Thermodynamic Product: [1,2,4]Triazolo[1,5-a ]pyridine (formed via Dimroth Rearrangement ).[1]

Troubleshooting The Dimroth Rearrangement

If you isolate the [4,3-a] isomer, you must force the rearrangement.[1] This process is pH and temperature-dependent.

Dimroth Kinetic Kinetic Isomer [4,3-a] Inter Ring Opening (Intermediate) Kinetic->Inter Base/Heat Thermo Thermodynamic Isomer [1,5-a] Inter->Thermo Recyclization caption Figure 2: The Dimroth Rearrangement pathway required to access the [1,5-a] scaffold.

Optimization Table: Driving the Rearrangement
ConditionOutcomeRecommendation
Neutral / RT Mixture or Kinetic [4,3-a]Avoid. Often yields unstable intermediates.[1]
Acidic (AcOH) Slow RearrangementGood for one-pot synthesis but may require high temps (100°C+).
Basic (KOH/EtOH) Fast Rearrangement Preferred. If [4,3-a] is isolated, reflux in EtOH/KOH to convert to [1,5-a].[1]
Oxidant (PhI(OAc)2) Direct [1,5-a] FormationBest for Library Synthesis. Iodobenzene diacetate often drives the reaction directly to the thermodynamic product in one pot.[1]

Standard Operating Procedure (SOP) for Rearrangement:

  • Dissolve the [4,3-a] isomer in Ethanol.[1]

  • Add 1.0 eq of KOH or NaOEt.

  • Reflux for 2–4 hours.

  • Monitor by TLC/LCMS. The [1,5-a] isomer is typically more polar and elutes earlier in reverse-phase LC.

Module 3: Late-Stage C-H Functionalization (The "Fix")

User Query: "I already have the core. Can I install a group at C7 using C-H activation?"

Technical Insight: This is high-risk. The C7 position is not the most acidic C-H bond.

  • C5 (Ortho to Bridgehead): Most acidic/reactive in many Pd-catalyzed systems due to the inductive effect of N4.

  • C8: Sterically accessible but electronically similar to C7.[1]

To hit C7, you must rely on Steric Control or Directing Groups , rather than electronic bias.

C-H Activation Decision Matrix
MethodologyPrimary Site of AttackSuitability for C7Notes
Pd-Catalyzed Arylation C5 (or C8)Low Favors the most acidic proton (C5).[1] If C5 is blocked (e.g., by a methyl group), C8 is often next.
Ir-Catalyzed Borylation Steric DependentHigh Uses steric bulk of ligands (e.g., dtbpy) to avoid C5 (ortho to N).[1] This is your best bet for late-stage C7 functionalization.
Radical Alkylation C8 / C7 MixMedium Minisci-type reactions often give mixtures.[1]

Recommended Protocol for C7-Borylation:

  • Catalyst: [Ir(OMe)(cod)]2

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) — The bulky ligand pushes the reaction away from the N4-C5 pocket.[1]

  • Boron Source: B2pin2[1]

  • Solvent: Hexane or THF, 60–80°C.

  • Result: This yields the 7-BPin intermediate, which can be Suzuki-coupled to install aryls at C7.

Validation: How to distinguish Isomers?

Never rely solely on LCMS (mass is identical). Use these NMR signatures:

  • [1,2,4]Triazolo[1,5-a]pyridine (Desired):

    • H2 Proton: Singlet, typically

      
       8.3 – 8.6 ppm.[1]
      
    • H8 Proton: Doublet, typically deshielded (

      
       8.5 – 8.8 ppm) due to anisotropy of the triazole ring.[1]
      
  • [1,2,4]Triazolo[4,3-a]pyridine (Undesired):

    • H3 Proton: Singlet, often shifted upfield relative to the [1,5-a] H2.[1]

    • H5 Proton: Very deshielded (

      
       9.0+ ppm) due to proximity to the bridgehead nitrogen and the triazole nitrogen.
      

References

  • Regioselective Synthesis of Novel [1,2,4]Triazolo[1,5‐a]pyridine Derivatives. ResearchGate. [Link]

  • The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. [Link]

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement. Beilstein Journal of Organic Chemistry. [Link]

  • Preparation of 7-substituted triazolo[1,5-a]pyridines by directed lithiation. Journal of the Chemical Society, Perkin Transactions 1. [Link][1][2]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Molecules (MDPI). [Link][1]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement of Triazolo[4,3-a]pyridine Derivatives

Prepared by: Senior Application Scientist, Advanced Assay Development Welcome to the technical support center for handling triazolo[4,3-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Assay Development

Welcome to the technical support center for handling triazolo[4,3-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to address the common yet significant challenge of poor aqueous solubility in biological assays. The triazolo[4,3-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] However, the often-planar and lipophilic nature of these derivatives can lead to solubility issues, which may cause underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[3][4]

This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and ensure the integrity of your experimental results.

Part 1: Troubleshooting Guide

This section addresses specific, acute problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My triazolo[4,3-a]pyridine derivative, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer or cell culture media. What is happening and how can I fix it?

A1: This is a classic case of a compound exceeding its kinetic solubility limit.

The Causality: Your compound dissolves readily in 100% Dimethyl Sulfoxide (DMSO), a potent organic solvent. However, when this concentrated stock is introduced into an aqueous environment (your buffer or media), the solvent composition shifts dramatically. The compound is suddenly in a medium where it is not readily soluble, causing it to "crash out" or precipitate.[5] This value—the concentration at which it precipitates from a DMSO stock into an aqueous buffer—is its kinetic solubility . It is often higher than the true thermodynamic (or equilibrium) solubility due to the formation of a temporary supersaturated state.[6][7][8]

The Solution: Follow a systematic, tiered approach to resolve the issue. Start with the simplest solution and proceed to more complex formulation strategies if the problem persists.

G cluster_0 start Precipitation Observed step1 1. Lower Final Concentration Is precipitation resolved? start->step1 step2 2. Optimize Dilution Protocol (e.g., intermediate dilution step) Is precipitation resolved? step1->step2 No success Proceed with Assay (with matched vehicle control) step1->success Yes step3 3. Introduce Co-solvents (e.g., PEG-400, Propylene Glycol) Is precipitation resolved? step2->step3 No step2->success Yes step4 4. Add Surfactant (e.g., Tween® 80, Triton™ X-100) Is precipitation resolved? step3->step4 No step3->success Yes step5 5. Use Solubilizing Excipients (e.g., Cyclodextrins) Is precipitation resolved? step4->step5 No step4->success Yes step5->success Yes fail Re-evaluate Compound (Consider re-synthesis or salt formation) step5->fail No

Caption: Troubleshooting workflow for compound precipitation.
  • Tier 1: Reduce Final Concentration. The simplest solution is to test a lower final concentration of your compound. Your desired biological effect may occur at a concentration below the kinetic solubility limit.

  • Tier 2: Optimize the Dilution Protocol. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform an intermediate dilution step in a mix of DMSO and buffer or in 100% assay buffer before the final dilution.[3][4]

  • Tier 3: Employ Co-solvents. If dilution optimization is insufficient, introduce a water-miscible co-solvent into your final assay buffer.[9] Common choices include Polyethylene Glycol (PEG) 300/400 or Propylene Glycol. A common starting formulation for in-vivo studies, which can be adapted for in-vitro use, is 10% DMSO, 40% PEG-300, 5% Tween 80, and 45% saline.[10] Always test the effect of the co-solvent on your assay in a vehicle control.

  • Tier 4: Add Surfactants. For biochemical or enzyme assays, adding a small amount of non-ionic surfactant can help maintain solubility.[11] Concentrations of 0.01% - 0.05% for Tween-20/80 or Triton X-100 are often sufficient.[11] Note: Surfactants can disrupt cell membranes and are often unsuitable for cell-based assays at higher concentrations.

  • Tier 5: Use Formulation Excipients. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their core, increasing their apparent aqueous solubility.[12][13][14][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[12][14] This requires co-incubation of the compound with the cyclodextrin before addition to the final assay.

Q2: I'm observing inconsistent or non-reproducible assay results. Could this be a solubility issue?

A2: Yes, this is a strong possibility.

The Causality: Poor solubility is a primary cause of variable data in high-throughput screening (HTS) and other biological assays.[3][4] If a compound is not fully dissolved, the actual concentration in solution can vary between wells, plates, and experiments. This leads to inaccurate SAR, underestimated potency (as the effective concentration is lower than the nominal one), and a high rate of false negatives.[3][16]

The Solution:

  • Visual Confirmation: Before running your assay, prepare your highest compound concentration in the final assay buffer and inspect it under a microscope. The presence of crystalline particles or amorphous precipitate is a clear sign of insolubility.

  • Quantitative Measurement: Use nephelometry to quantitatively measure light scattering caused by insoluble particles. This technique can be used to determine the kinetic solubility limit of your compounds in a high-throughput format.[17][18]

  • Strict Adherence to Controls: Always run a "vehicle control" containing the same final concentration of DMSO and any other co-solvents or excipients used to dissolve your compound. This ensures that any observed biological effect is due to the compound itself and not the formulation components.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A3: This is highly dependent on the specific cell line, but general guidelines exist.

The Causality: DMSO is widely used due to its ability to dissolve a vast range of compounds.[19] However, it is not biologically inert. It can alter cell membrane permeability, induce differentiation, and even cause cytotoxicity at higher concentrations.[20][21] Even at very low, non-toxic concentrations, DMSO can have heterogeneous, off-target effects on cellular signaling pathways, which can confound experimental results.[22]

The Solution:

  • General Guideline: Aim to keep the final DMSO concentration at or below 0.5% (v/v) in your cell culture medium.[5]

  • Best Practice: For sensitive cell lines, primary cells, or long-term incubation assays, the final DMSO concentration should be kept even lower, ideally below 0.1% .[5]

  • Mandatory Control: Always determine the tolerance of your specific cell line by running a dose-response curve with DMSO alone (your vehicle control) to identify the highest concentration that does not impact cell viability or the specific endpoint you are measuring.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions about solubility enhancement.

Q1: What are the key differences between kinetic and thermodynamic solubility, and which one should I measure?

A1: Understanding the distinction is critical for selecting the right assay at the right stage of drug discovery.[6]

FeatureKinetic Solubility Thermodynamic Solubility
Definition The concentration at which a compound precipitates when added from a concentrated organic stock (e.g., DMSO) into an aqueous buffer.[7]The true equilibrium concentration of a compound in a saturated solution in the presence of excess solid material.[6][23]
Method High-throughput methods (e.g., nephelometry, UV-Vis after filtration) with short incubation times (e.g., <2 hours).[18]Lower-throughput "shake-flask" method requiring long incubation times (e.g., >24 hours) to reach equilibrium.[18][23]
Result Often overestimates true solubility due to the formation of a metastable, supersaturated solution.[6][8]Represents the "gold standard" for solubility; a true physical constant under defined conditions (pH, temp).
Relevance Early Drug Discovery & HTS: Mimics the process of compound addition in most screening assays.[7]Lead Optimization & Pre-formulation: Essential for predicting in-vivo absorption and developing formulations.[23]

Recommendation: For initial biological screening, measuring kinetic solubility is more relevant and practical. For lead compounds progressing toward in-vivo studies, measuring thermodynamic solubility is essential.

Q2: How do I choose the right co-solvent or excipient for my assay?

A2: The choice depends on a balance of solubilizing power and compatibility with your biological system.

  • Assess Compound Properties: Consider the lipophilicity (LogP) of your triazolo[4,3-a]pyridine derivative. Highly lipophilic compounds may require more potent solubilization strategies.

  • Consider the Assay Type:

    • Biochemical/Enzyme Assays: These are generally more tolerant of co-solvents and surfactants. Options like PEG-400, propylene glycol, and low concentrations of Tween-80 are viable.[10][11]

    • Cell-Based Assays: These are much more sensitive. The primary goal is to keep organic solvent concentrations to an absolute minimum. Cyclodextrins are often a better choice as they are generally less toxic to cells than high concentrations of co-solvents.[12]

  • Run Interference Controls: Before a full experiment, test your chosen excipient(s) alone in the assay (at the final concentration) to ensure they do not inhibit your enzyme, activate a receptor, or kill your cells.

Q3: Can changing the pH of my buffer improve the solubility of my triazolo[4,3-a]pyridine derivative?

A3: Potentially, yes. This is a key strategy for ionizable compounds.

The Causality: The triazolo[4,3-a]pyridine core contains several nitrogen atoms.[1][24] Depending on the substituents on the ring system, these nitrogens can act as weak bases. By lowering the pH of the buffer, you can protonate these basic sites, forming a more soluble salt.[9][25] Conversely, if your derivative has an acidic functional group (e.g., a carboxylic acid), increasing the pH would form a more soluble salt.

The Solution:

  • Predict pKa: Use cheminformatics software to predict the pKa of your molecule to understand if it is likely to be ionized at a physiologically relevant pH.

  • Test pH Range: Measure the solubility of your compound in a series of buffers with different pH values (e.g., pH 5.0, 6.5, 7.4).

  • Confirm Assay Compatibility: Ensure that any change in buffer pH is compatible with the optimal conditions for your enzyme or cells.

Q4: How should I prepare and store my stock solutions to minimize solubility problems?

A4: Proper handling of stock solutions is a critical and often overlooked aspect of generating reliable data.

  • Use High-Quality Solvent: Start with anhydrous, high-purity DMSO. Water absorption from the air can compromise the solvent's strength over time.

  • Ensure Complete Dissolution: After adding DMSO, vortex the vial vigorously. If needed, gentle warming (to 37°C) or brief sonication in a water bath can aid dissolution.[5][10] Visually inspect the solution to ensure no solid particles remain.

  • Store Properly: Store stock solutions at -20°C or -80°C.

  • Aliquot to Avoid Freeze-Thaw Cycles: Dispense the stock solution into small, single-use aliquots. Repeatedly freezing and thawing a stock solution can lead to compound precipitation over time as small amounts of water are introduced via condensation.[16][26]

  • Equilibrate Before Use: Before opening a frozen aliquot, allow it to come to room temperature completely to prevent atmospheric moisture from condensing into the cold DMSO.[5]

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common procedures.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution.

  • Pre-Weigh Vial: Tare a clean, dry, amber glass vial or microcentrifuge tube on an analytical balance.

  • Weigh Compound: Carefully weigh out the desired mass of your triazolo[4,3-a]pyridine derivative into the vial (e.g., for a 10 mM stock of a 250 g/mol compound, you would need 2.5 mg for 1 mL).

  • Calculate Solvent Volume: Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * 0.010 mol/L)

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Vortex the vial vigorously for at least 60 seconds. If the compound is not fully dissolved, sonicate in a room temperature water bath for 5-10 minutes.[5]

  • Inspect: Visually confirm that the solution is clear and free of any solid particles.

  • Store: Prepare single-use aliquots in appropriately labeled tubes and store them at -20°C or -80°C, protected from light.[26]

Protocol 2: Tiered Strategy for Solubilizing a Problematic Compound for a Cell-Based Assay

This workflow should be followed when a compound precipitates in the final assay medium after dilution from a 100% DMSO stock.

Caption: Workflow for solubilizing a difficult compound.
Protocol 3: Determination of Kinetic Solubility via Nephelometry

This protocol provides a high-level overview of how to measure kinetic solubility using a plate-based nephelometer.[17]

  • Compound Preparation: Prepare serial dilutions of your compound in 100% DMSO in a 96- or 384-well plate.

  • Buffer Plate: Fill a separate clear-bottom microplate with the aqueous assay buffer of interest (e.g., PBS, pH 7.4).

  • Transfer: Using a liquid handler, transfer a small, fixed volume of the DMSO compound dilutions into the buffer plate. This initiates the precipitation process.

  • Incubation: Incubate the plate with shaking for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

  • Measurement: Place the plate into a microplate nephelometer and measure the light scattering (reported in Relative Nephelometry Units, RNU) in each well.

  • Data Analysis: Plot RNU versus compound concentration. The point at which the RNU signal sharply increases corresponds to the onset of precipitation. The concentration at this inflection point is the kinetic solubility.[17]

Part 4: References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. (2023). Arabian Journal of Chemistry.

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed.

  • How to enhance drug solubility for in vitro assays? (2014). ResearchGate.

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... (n.d.). ResearchGate.

  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

  • Preparing Solutions. (2025). Chemistry LibreTexts.

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). PMC.

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate.

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.

  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications. (2024). Pharma Excipients.

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Case studies.

  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. (n.d.). Benchchem.

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). Request PDF - ResearchGate.

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). MDPI.

  • improving (-)-Anomalin solubility for in vitro assays. (n.d.). Benchchem.

  • Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. (n.d.). PMC.

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). MDPI.

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH.

  • Troubleshooting Guide: Stock Solution Preparation. (n.d.). Smolecule.

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate.

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate.

  • Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. (2021). MDPI.

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC.

  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Technical Brief.

  • Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. (2025). ResearchGate.

  • Strategies to Improve Solubility of Oral Drugs. (2022). SciSpace.

  • Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Triazolopyridine and Triazolopyrimidine Scaffolds in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of potent biological activity, favorable phy...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of potent biological activity, favorable physicochemical properties, and synthetic accessibility is perpetual. Among the privileged heterocyclic structures, triazolopyridines and triazolopyrimidines have emerged as cornerstones in the design of a multitude of therapeutic agents. This guide provides a comparative analysis of these two scaffolds, delving into their structural nuances, impact on biological potency, and applications in drug discovery, supported by experimental data and established protocols.

Structural and Physicochemical Distinctions: A Foundation for Potency

The fundamental difference between the triazolopyridine and triazolopyrimidine scaffolds lies in the nature of the six-membered ring fused to the triazole moiety. The triazolopyridine core features a pyridine ring, while the triazolopyrimidine core incorporates a pyrimidine ring. This seemingly subtle variation has profound implications for the electronic properties, hydrogen bonding capacity, and overall topology of the resulting molecules.

The additional nitrogen atom in the pyrimidine ring of the triazolopyrimidine scaffold introduces a distinct electronic distribution and alters the molecule's ability to participate in hydrogen bonding as both a donor and an acceptor. This can significantly influence ligand-receptor interactions, a key determinant of biological potency. There are eight possible isomers of triazolopyrimidine, with[1][2]triazolo[1,5-a]pyrimidine being one of the most stable and commonly explored in drug discovery.[2][3] Similarly, several isomeric forms of triazolopyridine exist, including[1][2]triazolo[4,3-a]pyridine and[1][4]triazolo[1,5-a]pyridine, each offering a unique three-dimensional arrangement of atoms and functional groups.[4]

Comparative Potency Across Therapeutic Targets

The true measure of a scaffold's utility lies in its ability to yield potent and selective modulators of biological targets. Both triazolopyridine and triazolopyrimidine derivatives have demonstrated remarkable efficacy across a spectrum of diseases.

Anticancer Activity

Both scaffolds have been extensively investigated as anticancer agents, often targeting key enzymes in cell signaling pathways.

Triazolopyrimidines have shown significant promise as inhibitors of various kinases. For instance, novel pyrazolo-[4,3-e][1][2]triazolopyrimidine derivatives have been synthesized and evaluated as potential anticancer agents, with some compounds exhibiting potent cytotoxicity against cervical and breast cancer cell lines by inhibiting the activation of EGFR, Akt, and Erk1/2.[1] Furthermore, certain triazolopyrimidines act as tubulin polymerization inhibitors, a mechanism distinct from taxanes, and have demonstrated the ability to overcome multidrug resistance.[5]

Triazolopyridines have also been successfully developed as kinase inhibitors. Filgotinib (GLPG0634), a selective JAK1 inhibitor based on a triazolopyridine scaffold, has been investigated for the treatment of rheumatoid arthritis and Crohn's disease.[6] Additionally, triazolopyridine derivatives have been explored as potent inhibitors of p38 MAP kinase and PI3K, showcasing their versatility in targeting different components of the kinome.[4]

A direct comparison of the two scaffolds as Tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitors revealed that a triazolopyridine analogue (17a) was slightly more active (IC50 = 16.6 µM) and possessed better solubility than its triazolopyrimidine counterpart (7a, IC50 = 22.0 µM).[7] This highlights how a subtle change in the core structure can impact both potency and physicochemical properties.

Table 1: Comparative Anticancer Potency of Representative Compounds

ScaffoldCompoundTargetCancer Cell LinePotency (IC50/EC50)Reference
TriazolopyrimidineCompound 1 EGFR, Akt, Erk1/2HCC1937 (Breast)~7 µM[1]
Triazolopyrimidine(S)-enantiomer Tubulin PolymerizationHCT-116 (Colon)0.53 µM[8]
TriazolopyridineFilgotinib (GLPG0634) JAK1-10 nM (enzymatic)[6]
Triazolopyridine17a TDP2-16.6 µM (enzymatic)[7]
Triazolopyrimidine7a TDP2-22.0 µM (enzymatic)[7]
Anti-infective Properties

The battle against infectious diseases has also benefited from the development of compounds based on these scaffolds.

Triazolopyrimidines have been investigated for their activity against a range of pathogens. Notably, they have been identified as potent and selective inhibitors of the trypanosomatid proteasome, demonstrating efficacy in mouse models of T. cruzi infection.[9][10] Furthermore, derivatives have been explored for their antiviral potential, including activity against SARS-CoV-2.

Triazolopyridines have shown potent antibacterial action through the suppression of GyrB/ParE.[4] Their broad-spectrum antimicrobial activity has been a subject of extensive research.[4]

In a comparative study against Trypanosoma cruzi, triazolopyrimidine compounds generally exhibited greater stability in liver microsomes, leading to higher blood exposures in mice compared to structurally similar imidazopyridines.[9] While not a direct comparison with triazolopyridines, this underscores the favorable pharmacokinetic properties that the triazolopyrimidine scaffold can confer.

Anti-inflammatory and Other Activities

Both scaffolds have found applications in modulating inflammatory processes and other physiological pathways.

Triazolopyrimidines have been identified as novel, highly potent, and selective CB2 receptor agonists, showing promise in the treatment of inflammatory kidney diseases.[11] An optimized derivative demonstrated a protective role against inflammatory kidney damage in a preclinical model.[11]

Triazolopyridines are present in well-known drugs like Trazodone, an antidepressant.[4] They have also been investigated as inhibitors of myeloperoxidase (MPO), an enzyme implicated in chronic inflammatory diseases.[12]

Experimental Protocols: A Guide to Potency Evaluation

The assessment of a compound's potency is a critical step in the drug discovery process. Below are representative experimental protocols for evaluating the anticancer and kinase inhibitory activity of compounds based on these scaffolds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of compounds on cancer cell lines.

Workflow:

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the triazolopyridine and triazolopyrimidine derivatives in culture medium. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method for quantifying the binding affinity of inhibitors to a specific kinase.

Signaling Pathway Context:

G Inhibitor Triazolopyridine or Triazolopyrimidine Compound Kinase Target Kinase (e.g., JAK1, EGFR) Inhibitor->Kinase Binds to ATP-binding site Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Cell Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling

Caption: Simplified kinase signaling pathway and the inhibitory action of test compounds.

Experimental Workflow:

Caption: Workflow for a TR-FRET based kinase binding assay.

Detailed Steps:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a mixture of the target kinase and the corresponding europium-labeled anti-tag antibody and a fluorescent tracer.

  • Assay Plate Setup: Add the diluted compounds to the wells of a low-volume 384-well plate.

  • Reaction Initiation: Add the kinase/tracer mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader capable of measuring fluorescence at two wavelengths (emission from the tracer and FRET-sensitized emission).

  • Data Analysis: The ratio of the two emission signals is calculated. The data is then plotted as a dose-response curve to determine the IC50 value for each compound.

Synthesis and Derivatization: Enabling Chemical Exploration

The synthetic accessibility of a scaffold is a crucial factor in its widespread adoption. Both triazolopyridines and triazolopyrimidines can be synthesized through various established routes.

Triazolopyrimidines are often prepared by the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent. This versatile approach allows for the introduction of diverse substituents at various positions of the pyrimidine ring.

Triazolopyridines can be synthesized through methods such as the dehydration of a 2-hydrazidopyridine or through palladium-catalyzed reactions.[4][13] These methods also offer considerable flexibility for generating a library of analogues for structure-activity relationship (SAR) studies.

Conclusion: Choosing the Right Scaffold for the Target

Both triazolopyridine and triazolopyrimidine scaffolds are undeniably powerful tools in the medicinal chemist's arsenal. They offer a rich chemical space for the development of potent and selective modulators of a wide array of biological targets.

The choice between the two often comes down to the specific requirements of the target and the desired physicochemical properties of the final compound. The triazolopyrimidine scaffold, with its additional nitrogen atom, may offer unique hydrogen bonding opportunities and has shown excellent in vivo stability in certain contexts.[9] Conversely, the triazolopyridine scaffold has a proven track record in approved drugs and, in some cases, has demonstrated superior potency and solubility.[7]

Ultimately, a thorough understanding of the structure-activity relationships for each scaffold against a given target, coupled with careful optimization of pharmacokinetic properties, will guide the rational design of the next generation of therapeutics based on these remarkable heterocyclic systems.

References

  • El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Salahi, R., & El-Gamal, K. M. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4048.

  • Singh, R., Kaur, H., & Kumar, K. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104634.
  • Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919.
  • Jain, S., Sahu, R., Thomas, A., Gardner, M., Jaleel, M., De, S., ... & Kyle, D. E. (2018). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. ACS medicinal chemistry letters, 9(12), 1256-1261.
  • Ribeiro, C. J., Kankanala, J., Xie, J., Williams, J., Aihara, H., & Wang, Z. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & medicinal chemistry letters, 29(2), 257-261.
  • Zhang, N., Ayral-Kaloustian, S., Nguyen, T., Afragola, J., Hernandez, R., Lucas, J., ... & Beyer, C. (2007). Synthesis and SAR of[1][2] Triazolo [1,5-a] pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of medicinal chemistry, 50(1), 319-327.

  • El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., ... & Taleb, M. (2022). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology.
  • Ribeiro, C. J., Kankanala, J., Xie, J., Williams, J., Aihara, H., & Wang, Z. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & medicinal chemistry letters, 29(2), 257-261.
  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104634.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. F. (2022). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 12(35), 22676-22693.
  • Gray, C., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3466-3469.
  • Ribeiro, C. J., Kankanala, J., Xie, J., Williams, J., Aihara, H., & Wang, Z. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. PubMed, 30449576.
  • Jerome, K. D., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 16(16), 4339-4344.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]

  • Brehmer, D., et al. (2022).
  • Reichelt, A., et al. (2010). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Arkivoc, 2011(1), 213-224.
  • Jain, S., et al. (2018). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. ACS Medicinal Chemistry Letters, 9(12), 1256-1261.
  • Luffer-Atlas, D., et al. (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry, 28(22), 115723.
  • CN102180875A - Preparation method of triazolopyridine derivative - Google Patents. (n.d.).
  • Othman, E. A., et al. (2023). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.
  • Van Rompaey, P., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 57(21), 8857-8873.
  • Phillips, M. A., et al. (2012). Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. Journal of medicinal chemistry, 55(17), 7659-7670.
  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 5015.

  • Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 693.
  • Dodds, J. N., & Fasan, R. (2026). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv.
  • Ofner, S., et al. (2016). Novel Triazolopyrimidine-Derived Cannabinoid Receptor 2 Agonists as Potential Treatment for Inflammatory Kidney Diseases. Journal of medicinal chemistry, 59(2), 643-659.

Sources

Comparative

ADME/Tox Profiling of Triazolopyridine Ethanamine Drug Candidates

Executive Summary: The Bioisosteric Advantage In modern kinase and GPCR drug discovery, the [1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a superior bioisostere to traditional quinoline and imidazopyridine cores...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Advantage

In modern kinase and GPCR drug discovery, the [1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a superior bioisostere to traditional quinoline and imidazopyridine cores. When coupled with an ethanamine linker—a common motif for engaging solvent-exposed aspartate/glutamate residues in binding pockets—this scaffold offers a distinct physicochemical profile.

While the triazolopyridine core improves aqueous solubility and metabolic stability against ring oxidation, the ethanamine tail introduces specific ADME risks, primarily hERG channel blockade and lysosomal trapping (phospholipidosis) . This guide provides a comparative analysis and the critical experimental frameworks required to de-risk these candidates.

Comparative Analysis: Triazolopyridine vs. Alternatives

The decision to utilize a triazolopyridine core over standard alternatives (Quinolines, Imidazopyridines) is usually driven by the need to lower lipophilicity (LogD) and block metabolic "soft spots" on the aromatic ring.

Table 1: Physicochemical & ADME Comparison
FeatureTriazolopyridine Ethanamine Quinoline Ethanamine Imidazopyridine Ethanamine Mechanistic Insight
Aqueous Solubility High Low/ModerateModerateThe extra nitrogen in the triazole ring lowers LogP and increases polarity, enhancing dissolution.
Metabolic Stability (Core) High LowModerateTriazolopyridine is electron-deficient, resisting CYP-mediated ring oxidation common in quinolines.
CYP Inhibition Risk ModerateHigh ModerateQuinolines often bind tightly to CYP heme iron (Type II binding); Triazolopyridines are less prone to this specific interaction.
hERG Liability High (Risk) HighHighThe basic ethanamine tail (pKa ~9.0) is the primary driver for hERG blockade, regardless of the core.
Phototoxicity LowHigh ModerateExtended conjugation in quinolines often leads to UV absorption/ROS generation; Triazolopyridines are generally photostable.
Critical ADME/Tox Liabilities
A. The Ethanamine "Tail" & hERG Blockade

The combination of a lipophilic aromatic core (triazolopyridine) and a basic amine linker (ethanamine) creates a classic Cationic Amphiphilic Drug (CAD) structure. This is the pharmacophore for blocking the hERG potassium channel (


 current).
  • Mechanism: The basic nitrogen of the ethanamine is protonated at physiological pH. It interacts with Tyr652 and Phe656 within the hERG pore via cation-

    
     interactions.
    
  • Mitigation: Reduce the pKa of the amine (e.g., fluorination of the ethyl chain) or introduce steric bulk near the amine to disrupt binding.

B. Metabolic Hotspots (CYP-mediated)

While the triazolopyridine core is stable, the ethanamine chain is a metabolic liability.

  • N-Dealkylation: The primary clearance pathway is often oxidative dealkylation of the amine by CYP3A4/2D6.

  • Aldehyde Oxidase (AO): Unlike quinolines, triazolopyridines are generally resistant to AO attack at the C2 position, a significant advantage for predicting human PK from animal models.

Visualizing the Metabolic Fate

The following diagram illustrates the divergent metabolic pathways between the stable triazolopyridine core and the labile ethanamine tail.

MetabolicFate Parent Triazolopyridine Ethanamine Parent CYP3A4 CYP3A4 (Oxidative) Parent->CYP3A4 Major Route AO Aldehyde Oxidase (Cytosolic) Parent->AO Minor/Resistant UGT UGT (Conjugation) Parent->UGT Phase II Dealkyl Primary Amine (N-Dealkylation) CYP3A4->Dealkyl Ethanamine Cleavage N_Oxide N-Oxide (Pyridine N) CYP3A4->N_Oxide Ring N Oxidation Stable Core Intact (High Stability) AO->Stable No C2 Oxidation

Caption: Metabolic fate of triazolopyridine ethanamines. Note the resistance to Aldehyde Oxidase compared to quinolines.

Experimental Protocols

To validate the profile of these candidates, two specific assays are prioritized: Time-Dependent Inhibition (TDI) and Automated Patch Clamp (hERG) .

Protocol A: CYP Time-Dependent Inhibition (IC50 Shift)

Why: Triazolopyridines can act as mechanism-based inhibitors (MBI) if the triazole ring is metabolically activated, though this is rare. The ethanamine tail can generate reactive iminium ions.

Workflow:

  • Preparation: Prepare 100x stocks of the test compound (0.1 - 50 µM final).

  • Incubation Arms:

    • Arm A (-NADPH): Compound + Microsomes (0.5 mg/mL) + Buffer. Pre-incubate 30 min.

    • Arm B (+NADPH): Compound + Microsomes + NADPH (1 mM). Pre-incubate 30 min.

  • Reaction Start: Dilute both arms 1:10 into a secondary incubation containing the specific CYP probe substrate (e.g., Midazolam for 3A4) and NADPH.

  • Termination: Stop after 5-10 mins with ice-cold Acetonitrile containing internal standard (e.g., Deuterated Midazolam).

  • Analysis: Quantify metabolite formation via LC-MS/MS.

  • Calculation: Calculate IC50 for Arm A and Arm B.

    • Shift Criteria: If

      
      , significant TDI is present.
      
Protocol B: Automated hERG Patch Clamp

Why: To quantify the risk of QT prolongation driven by the basic ethanamine tail.

Workflow:

  • Cell Line: CHO or HEK293 cells stably expressing hERG (

    
    ).
    
  • Solutions:

    • Extracellular: Tyrode’s solution (pH 7.4).

    • Intracellular: K-Aspartate based pipette solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (opens channels).

    • Repolarize to -50 mV for 500 ms (elicits tail current).

  • Dosing: Apply vehicle, then 4 concentrations of triazolopyridine ethanamine (cumulative).

  • Endpoint: Measure peak tail current amplitude at -50 mV.

  • Acceptance: >1 GΩ seal resistance required.

Strategic Profiling Workflow

Use this decision tree to triage candidates based on the specific liabilities of this scaffold.

ADME_Workflow Start Candidate Synthesis Solubility Kinetic Solubility (pH 7.4) Start->Solubility Pass1 > 50 µM Solubility->Pass1 MetaStab Microsomal Stability (Human/Rat) Pass2 T1/2 > 30 min MetaStab->Pass2 hERG hERG Binding (Radioligand) Pass3 IC50 > 10 µM hERG->Pass3 Patch Patch Clamp (Functional) PLD Phospholipidosis Screen Pass1->Start No (Redesign Core) Pass1->MetaStab Yes Pass2->Start No (Block Metabolic Site) Pass2->hERG Yes Pass3->Patch No (Risk) Pass3->PLD Yes

Caption: Triage workflow for Triazolopyridine Ethanamines. hERG is the critical gatekeeper.

References
  • Vertex Pharmaceuticals. (2013). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health. [Link]

  • Cyprotex. (2024). Time Dependent CYP Inhibition (IC50 Shift) Protocol. Evotec. [Link]

  • Gilead Sciences. (2016).[1] Discovery of triazolopyridine GS-458967, a late sodium current inhibitor.[1] Bioorganic & Medicinal Chemistry Letters.[1][2] [Link]

  • Frontiers in Pharmacology. (2022). Ligand-based prediction of hERG-mediated cardiotoxicity.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Molecular Docking of Triazolopyridine Ligands in ATP Binding Pockets

Welcome to this in-depth guide on the molecular docking of triazolopyridine-based ligands within the ATP binding pockets of protein kinases. As researchers and drug development professionals, our goal is not just to gene...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth guide on the molecular docking of triazolopyridine-based ligands within the ATP binding pockets of protein kinases. As researchers and drug development professionals, our goal is not just to generate data but to derive meaningful insights that propel therapeutic projects forward. This guide is structured to provide not only a procedural workflow but also the scientific rationale that underpins each decision, ensuring a robust and self-validating study.

We will move beyond a simple listing of steps to explore the causality behind our experimental choices. The focus here is on building a logical, defensible computational model that can be confidently correlated with experimental data. We will use the PIM-1 kinase, a serine/threonine kinase implicated in various malignancies, as our primary case study to compare computational predictions with real-world biochemical assay results.[1][2]

The Scientific Premise: Why Triazolopyridines and Kinase ATP Pockets?

The triazolopyridine scaffold is a "privileged" structure in medicinal chemistry, particularly for kinase inhibition.[3] Its heterocyclic structure can effectively mimic the purine ring of ATP, enabling it to act as a competitive inhibitor by occupying the ATP binding site.[2] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Therefore, computationally evaluating how novel triazolopyridine derivatives bind within this conserved pocket is a cornerstone of modern, structure-based drug design.[5]

The Computational Workflow: A Self-Validating System

A successful molecular docking study is more than just running software; it's a multi-stage process where each step validates the next. The workflow is designed to systematically reduce variables and build confidence in the final predicted binding poses.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Selection & Preparation (PDB: 3BGQ for PIM-1 Kinase) Ligand 2. Ligand Preparation (2D to 3D Conversion & Energy Minimization) Grid 3. Grid Box Generation (Define Search Space in ATP Pocket) PDB->Grid Dock 4. Molecular Docking (AutoDock Vina Execution) Grid->Dock Pose 5. Pose & Score Analysis (Rank by Binding Affinity) Dock->Pose Compare 6. Comparison with Experimental Data (IC50 / Ki Values) Pose->Compare Validation Iterative Refinement & SAR Exploration Compare->Validation Validation->Ligand Design New Analogs

Figure 1: A comprehensive workflow for molecular docking and validation.

Part 1: Experimental Protocol - Docking Triazolopyridazines into PIM-1 Kinase

This protocol details the steps for docking a ligand into the ATP binding site of PIM-1 kinase using the widely-accepted AutoDock Vina software.[6] We will use the crystal structure of PIM-1 in complex with a triazolopyridazine inhibitor (PDB ID: 3BGQ) as our receptor.[7][8]

1.1: Receptor Preparation

The goal of this phase is to clean the crystal structure, leaving only the components essential for docking, and to prepare it in the required PDBQT format, which includes partial charges and atom types.

  • Step 1: Obtain the Crystal Structure.

    • Navigate to the RCSB Protein Data Bank and download the structure file for PDB ID 3BGQ .[7]

    • Rationale: Using a high-resolution crystal structure that already contains a bound ligand of a similar class provides a high-quality starting model of the binding pocket's conformation. It also allows for "re-docking" the co-crystallized ligand as a crucial validation step to ensure the docking parameters can reproduce the experimental pose.[9]

  • Step 2: Clean the PDB File.

    • Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

    • Remove all non-essential components: water molecules, co-solvents, and any protein chains not involved in the binding site. For 3BGQ, we will work with Chain A.

    • Isolate the co-crystallized ligand for later use in validation and defining the binding site.

    • Rationale: Water molecules can interfere with the docking algorithm unless they are known to be critical for mediating binding, in which case more advanced techniques are required. Removing extraneous elements simplifies the calculation and focuses the algorithm on the protein-ligand interaction.

  • Step 3: Prepare the Receptor for AutoDock.

    • Use AutoDock Tools (ADT) or an equivalent software package to process the cleaned PDB file.

    • Add polar hydrogens.

    • Compute Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the final receptor file in PDBQT format (e.g., 3bgq_receptor.pdbqt).

    • Rationale: The docking algorithm's scoring function relies on pre-calculated properties. Adding hydrogens ensures that potential hydrogen bonds are correctly identified, and assigning partial charges is essential for calculating electrostatic interactions, a key component of the binding energy.[10]

1.2: Ligand Preparation

Here, we convert our 2D chemical structure of the triazolopyridine ligand into a 3D, energy-minimized PDBQT file.

  • Step 1: Generate 3D Coordinates.

    • Draw the 2D structure of your triazolopyridine ligand (e.g., using ChemDraw or MarvinSketch).

    • Use a program like Open Babel to convert the 2D structure into a 3D format (e.g., MOL2 or PDB) and perform an initial energy minimization using a force field like MMFF94.

    • Rationale: A low-energy 3D conformation is a more realistic starting point for the ligand. While Vina explores torsional flexibility, starting from a strained or high-energy conformation can bias the search.

  • Step 2: Prepare the Ligand for AutoDock.

    • Load the 3D ligand structure into AutoDock Tools.

    • The software will automatically detect the rotatable bonds. Verify these are correctly assigned.

    • Save the final ligand file in PDBQT format (e.g., ligand_01.pdbqt).

    • Rationale: Defining rotatable bonds is critical. AutoDock Vina treats these bonds as flexible during the docking simulation, allowing the ligand to adopt different conformations within the binding site to find the optimal fit.[11]

1.3: Docking Execution with AutoDock Vina
  • Step 1: Define the Search Space (Grid Box).

    • The search space is a 3D box centered on the active site. The most reliable way to define this is by using the coordinates of the co-crystallized ligand from the original PDB file.

    • In your visualization software, determine the X, Y, and Z coordinates for the center of the co-crystallized ligand.

    • Define the size of the box (in Angstroms) to encompass the entire binding pocket with some buffer space (e.g., 25 x 25 x 25 Å).

    • Rationale: The search space must be large enough to allow the ligand full rotational and translational freedom within the binding site, but not so large that it becomes computationally inefficient and increases the chance of finding irrelevant binding poses.

  • Step 2: Create the Configuration File.

    • Create a text file (e.g., conf.txt) that specifies the input files and search parameters.

[6]

  • Step 3: Run the Vina Simulation.

    • Execute Vina from the command line, pointing to your configuration file: vina --config conf.txt --log log.txt --out output.pdbqt

    • The program will generate an output PDBQT file containing the predicted binding poses and a log file with the corresponding binding affinity scores.

Part 2: Results Analysis - A Comparative Case Study

The ultimate test of a docking protocol is its ability to correlate with experimental findings. We will analyze data from a study on triazolo[4,3-b]pyridazine derivatives designed as dual c-Met/Pim-1 inhibitors. This allows for a direct comparison between the computationally predicted binding affinity and the experimentally measured biological activity (IC50).

Compound IDPIM-1 Kinase IC50 (µM)Predicted Binding Affinity (kcal/mol)Key Predicted Interactions with PIM-1 ATP Site (PDB: 3BGQ)
4g 0.283-9.8H-Bond: Forms a crucial hydrogen bond with the hinge region residue Glu121 . Hydrophobic: Engages in hydrophobic interactions with Leu44 , Val52 , and Ile185 .
4a >10-7.5H-Bond: Weaker or transient interaction predicted with the hinge region. Hydrophobic: Reduced hydrophobic contact compared to 4g .
ReferenceN/A-The hinge region (residues 120-123) is critical for anchoring ATP-competitive inhibitors. Key residues often include Lys67 (catalytic), Glu121 (hinge), and Asp186 (DFG motif). [5]
Analysis of Causality:

The docking results provide a compelling structural hypothesis for the observed difference in biological activity.

  • Expertise & Experience: The data strongly suggests that the superior potency of compound 4g (IC50 = 283 nM) over 4a (IC50 > 10,000 nM) is driven by its ability to form a stable hydrogen bond with the backbone of Glu121 in the kinase hinge region. This interaction is a hallmark of many potent ATP-competitive kinase inhibitors. The lower predicted binding affinity for 4a (-7.5 kcal/mol vs. -9.8 kcal/mol for 4g ) quantitatively supports this observation. The docking scores correctly rank the two compounds, demonstrating the predictive power of the model.

  • Trustworthiness: The correlation between a stronger predicted binding affinity (more negative score) and lower experimental IC50 value serves as a self-validating checkpoint for our protocol. It indicates that the chosen scoring function is reasonably effective at identifying key binding contributions for this class of ligands. The predicted interaction with the hinge region is consistent with established mechanisms of kinase inhibition, further grounding the results in known biochemical principles. [2]

Conclusion and Forward Look

This guide demonstrates a rigorous, rationale-driven approach to molecular docking. By carefully preparing our target and ligands, executing a validated protocol, and critically comparing the computational output with experimental data, we can build a high-confidence model of protein-ligand interactions.

The insights gained from this type of study are invaluable. They allow us to rationalize structure-activity relationships (SAR), prioritize compounds for synthesis and biological testing, and guide the design of next-generation inhibitors with improved potency and selectivity. Molecular docking, when applied with scientific integrity, is an indispensable tool in the modern drug discovery professional's arsenal.

References

  • Combining machine learning and structure-based approaches to develop oncogene PIM kinase inhibitors. PMC. Available at: [Link]

  • Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents. PubMed. Available at: [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing. Available at: [Link]

  • In silico study for the identification of potential compounds as PIM-1 kinase inhibitors. Pharmaspire. Available at: [Link]

  • Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Thieme Connect. Available at: [Link]

  • PIM1 - Wikipedia. Wikipedia. Available at: [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI. Available at: [Link]

  • Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. PMC. Available at: [Link]

  • 3BGQ: Human Pim-1 kinase in complex with an triazolo pyridazine inhibitor VX2. RCSB PDB. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

  • Protocol for Docking with AutoDock. University of Oxford. Available at: [Link]

  • Drug screening with the Autodock Vina on a set of kinases without experimentally established structures. FULIR. Available at: [Link]

  • PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)]. Gene - NCBI. Available at: [Link]

  • 3bgq - Human Pim-1 kinase in complex with an triazolo pyridazine inhibitor VX2 - Summary. Protein Data Bank Japan. Available at: [Link]

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. PMC. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]

  • (PDF) Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link]

Sources

Comparative

Comparative Guide: Western Blot Validation of Triazolopyridine Probes in Kinase Signaling

Focus Target: p38 Mitogen-Activated Protein Kinase (MAPK) Pathway Executive Summary This guide evaluates the performance of Triazolopyridine (TZP) scaffolds as chemical probes for pathway validation, specifically contras...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Target: p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

Executive Summary

This guide evaluates the performance of Triazolopyridine (TZP) scaffolds as chemical probes for pathway validation, specifically contrasting them with traditional Pyridinyl-imidazole inhibitors (e.g., SB203580) and genetic knockdown methods.

Verdict: While traditional inhibitors are established benchmarks, Triazolopyridine probes offer superior kinome selectivity and metabolic stability , reducing the "off-target" phosphorylation noise often seen in Western Blot (WB) analysis. However, their hydrophobic nature requires optimized lysis and blocking protocols to prevent probe precipitation and non-specific antibody binding.

Introduction: The Shift to Triazolopyridines

In drug discovery, validating a signaling pathway requires perturbing it. Historically, Pyridinyl-imidazoles were the "gold standard" for inhibiting kinases like p38 MAPK. However, these often suffer from promiscuity —inhibiting unrelated kinases (e.g., CK1, RICK)—which confounds Western Blot interpretation.

Triazolopyridines (e.g., 1,2,4-triazolo[4,3-a]pyridine derivatives) have emerged as a "privileged scaffold." Their structure allows for precise tuning of the ATP-binding pocket interaction, significantly improving selectivity. For a researcher relying on Western Blot, this means cleaner data : changes in phosphoprotein bands are more likely due to on-target inhibition rather than collateral kinase suppression.

Mechanism of Action

Triazolopyridines typically function as Type I ATP-competitive inhibitors . They bind to the active conformation of the kinase, physically blocking the transfer of the gamma-phosphate from ATP to the substrate (e.g., ATF2 or MAPKAPK2).

Visualization: The p38 MAPK Signaling Cascade

The following diagram illustrates the specific intervention point of Triazolopyridine probes within the stress-response pathway.

MAPK_Pathway Stimulus Stress / Cytokines (LPS, TNF-α) MAP3K MAP3K (TAK1 / ASK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrate Substrates (ATF2, MAPKAPK2) p38->Substrate Phosphorylation Response Inflammation / Apoptosis Substrate->Response Transcription TZP Triazolopyridine Probe TZP->p38 ATP Competition (Blocks Activity)

Figure 1: The p38 MAPK signaling cascade showing the ATP-competitive inhibition by Triazolopyridine probes at the p38 node, preventing downstream substrate phosphorylation.

Comparative Analysis: TZP Probes vs. Alternatives

When validating a pathway, the choice of perturbation tool dictates the quality of your Western Blot.

FeatureTriazolopyridine Probes (e.g., Novel Analogs)Pyridinyl-Imidazoles (e.g., SB203580)Genetic Knockdown (siRNA/CRISPR)
Selectivity High. Tunable R-groups minimize off-target kinase hits.Moderate. Known cross-reactivity with CK1, RIP2, and GAK.Very High. Target specific.
Kinetics Fast. Inhibition occurs within minutes (15-60 min).Fast. Inhibition occurs within minutes.Slow. Requires 24-72h (allows compensatory feedback loops).
WB Signal Clean. Reduces "ghost" phosphorylation bands.Noisy. May reduce phospho-signals of unrelated proteins.Clean , but total protein levels are depleted.
Solubility Low-Moderate. Often hydrophobic; requires DMSO titration.Moderate. Well-characterized solubility profiles.N/A (Transfection reagents used).
Cost High. Novel synthesis or specialized purchase.Low. Generic availability.Moderate. Reagents + time.[1]

Expert Insight: Use Triazolopyridines when you need to study acute signaling events (0-2 hours) without the risk of compensatory upregulation often seen in siRNA experiments.

Experimental Validation: The "Phospho-Integrity" Workflow

Validating a Triazolopyridine probe requires a Western Blot protocol that rigorously preserves phosphorylation states.[2] Small molecule inhibitors can sometimes induce rapid dephosphorylation by phosphatases if the lysis is not instantaneous.

A. Sample Preparation (Critical Step)
  • Cell Density: 70-80% confluence. Over-confluence alters basal kinase activity.

  • Inhibitor Treatment: Pre-treat with the Triazolopyridine probe for 1 hour before stimulating the pathway (e.g., with LPS or Anisomycin).

  • Lysis Buffer: Use RIPA or NP-40 supplemented immediately before use.

    • Protease Inhibitors: Aprotinin, Leupeptin, PMSF.

    • Phosphatase Inhibitors (Mandatory):Sodium Orthovanadate (1 mM) and Sodium Fluoride (10 mM). Note: Orthovanadate must be activated by boiling if preparing stock manually.

B. The Optimized Western Blot Protocol[3]
  • Rapid Lysis: Wash cells with ice-cold PBS containing 1mM Na3VO4. Add lysis buffer directly to the plate on ice. Scrape immediately.

  • Sonication: Brief sonication (3 x 5 sec) shears DNA and improves solubilization of hydrophobic probe-bound proteins.

  • Blocking: Use 5% BSA (Bovine Serum Albumin) in TBST.

    • Why?Do NOT use Non-Fat Milk for phospho-antibodies. Milk contains casein, a phosphoprotein that causes high background noise and can mask subtle inhibition effects of the probe.[1][3][4]

  • Primary Antibody: Incubate overnight at 4°C.

    • Target 1: Phospho-p38 (Thr180/Tyr182) - Checks if upstream kinase is affected (usually not).

    • Target 2: Phospho-ATF2 or Phospho-MAPKAPK2 - Checks if the probe successfully blocked p38 activity.

    • Target 3: Total p38 - Loading control.

Visualization: Experimental Decision Tree

WB_Workflow Start Start Validation Treat Treat Cells (Probe + Stimulus) Start->Treat Lysis Lysis on Ice (+ Na3VO4/NaF) Treat->Lysis Rapid Block Block Membrane Lysis->Block Milk Milk Blocking Block->Milk Avoid BSA BSA Blocking Block->BSA Recommended Probe Ab Incubation (Phospho-Specific) Milk->Probe BSA->Probe Result Clean Signal Probe->Result BSA Fail High Background Probe->Fail Milk

Figure 2: Decision tree for Western Blot workflow. Note the critical divergence at the blocking step to ensure signal integrity.

Supporting Data: Expected Outcomes[1][5][6]

The following table summarizes the expected quantitative data when comparing a high-quality Triazolopyridine (TZP-Probe) against a standard inhibitor (SB203580) in a p38 MAPK assay (LPS-stimulated macrophages).

MetricControl (DMSO)SB203580 (10 µM)TZP-Probe (1 µM)Interpretation
p-p38 (Signal) 100% (High)100% (High)100% (High)Inhibitors block activity, not upstream phosphorylation.
p-ATF2 (Downstream) 100% (High)15% (Low)5% (Very Low) TZP shows superior potency at lower dose.
p-CK1 (Off-Target) 100%60% (Inhibited)95% (Intact) TZP preserves off-target kinase activity (High Specificity).
Solubility limit N/A>100 µM~50 µMTZP is less soluble; watch for precipitation.

Note: A common misconception is that kinase inhibitors reduce the phosphorylation of the kinase itself. For ATP-competitive inhibitors (Type I), the kinase is still phosphorylated by its upstream activator (MKK), but it cannot pass the signal down. Therefore, p-ATF2 reduction is the correct validation metric, not p-p38 reduction.

Troubleshooting Common Issues

Issue 1: "Ghost Bands" or High Background
  • Cause: Triazolopyridines are nitrogen-rich heterocycles that can occasionally interact with PVDF membranes or secondary antibodies if not washed thoroughly.

  • Solution: Increase Tween-20 concentration in wash buffer to 0.1% - 0.2%. Ensure the blocking agent is fully dissolved.

Issue 2: No Inhibition Observed
  • Cause: The probe may have precipitated in the cell culture media due to hydrophobicity.

  • Solution: Verify the final DMSO concentration is <0.5%. Check the media for microscopic crystals. If crystals are present, sonicate the stock solution or warm to 37°C before adding to media.

Issue 3: Loss of Phospho-Signal in Controls
  • Cause: Phosphatase activity during lysis.[1][2][3]

  • Solution: Re-make the lysis buffer fresh. Sodium Orthovanadate degrades over time and turns yellow/orange; it should be colorless (if activated) or slightly yellow, but fresh addition is crucial.

References

  • Vertex Pharmaceuticals. (2016). A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. National Institutes of Health (PMC). [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI Molecules. [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube/CST. [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

Sources

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